molecular formula C7H4Br2FNO B1448917 3,5-Dibromo-2-fluorobenzamide CAS No. 1803816-87-6

3,5-Dibromo-2-fluorobenzamide

Cat. No.: B1448917
CAS No.: 1803816-87-6
M. Wt: 296.92 g/mol
InChI Key: SBXVGTNTDOFMRG-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluorobenzamide is a useful research compound. Its molecular formula is C7H4Br2FNO and its molecular weight is 296.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXVGTNTDOFMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Dibromo-2-fluorobenzamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 3,5-Dibromo-2-fluorobenzamide in Medicinal Chemistry

Executive Summary

3,5-Dibromo-2-fluorobenzamide (CAS 1803816-87-6) represents a "privileged scaffold" in modern drug discovery, particularly for fragment-based drug design (FBDD).[1][2] Its tri-substituted aromatic core offers three distinct vectors for orthogonal functionalization:

  • Nucleophilic Aromatic Substitution (

    
    ):  The C2-Fluorine is highly activated by the ortho-amide and para-bromo electron-withdrawing groups (EWG).[1][2]
    
  • Regioselective Cross-Coupling: The C5-Bromine is sterically accessible for Palladium-catalyzed coupling, while the C3-Bromine remains sterically shielded, allowing for sequential functionalization.[1][2]

  • Amide Manipulation: The primary amide serves as a precursor for nitriles (dehydration) or heterocycles (e.g., quinazolinones).[1][2]

This guide provides a validated technical roadmap for synthesizing, handling, and exploiting this scaffold in high-throughput medicinal chemistry campaigns.

Chemical Profile & Structural Logic

The utility of 3,5-dibromo-2-fluorobenzamide lies in its electronic landscape.[1][2] The fluorine atom at C2 is not merely a halogen but a "reactive handle" primed for displacement.[2]

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
CAS Number 1803816-87-6 Primary identifier [1].[1][2][3]
Molecular Formula

Molecular Weight 296.92 g/mol Heavy atom count facilitates X-ray crystallography phasing.[1][2]
Physical State Off-white to pale yellow solid
Melting Point >160°C (Predicted)Precursor acid MP is 218-220°C [2].[1][2] Amides typically exhibit high lattice energy due to H-bonding.[1][2]
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (

, Hexanes).[1][2]
Acidity (

)
~13-14 (Amide NH)The N-H proton is weakly acidic; can be deprotonated by strong bases (NaH).[1][2]
Electronic Activation Analysis
  • C2-Fluorine: The C-F bond is polarized by the adjacent amide carbonyl (inductive effect

    
    ) and the resonance withdrawal of the aromatic ring.[1][2] This lowers the energy barrier for the formation of the Meisenheimer complex during 
    
    
    
    .[1][2]
  • C3 vs. C5 Bromine: The C3-Br is flanked by the amide and fluorine, creating a "steric pocket" that retards oxidative addition by Pd catalysts.[1][2] The C5-Br is exposed, making it the kinetic product in cross-coupling reactions.[1][2]

Synthetic Accessibility

While the amide is commercially available, in-house synthesis from the widely available 3,5-dibromo-2-fluorobenzoic acid (CAS 618-58-6) ensures purity and cost-efficiency for gram-scale preparation.[1][2]

Workflow Visualization: Acid to Amide Conversion

SynthesisWorkflow Acid 3,5-Dibromo-2-fluorobenzoic Acid (CAS 618-58-6) Activation Activation (SOCl2, cat. DMF, Reflux) Acid->Activation 1. Chlorination Intermediate Acid Chloride (Transient Species) Activation->Intermediate -HCl, -SO2 Quench Amidation (NH4OH or NH3/THF, 0°C) Intermediate->Quench 2. Nucleophilic Acyl Subst. Product 3,5-Dibromo-2-fluorobenzamide (CAS 1803816-87-6) Quench->Product Precipitation

Figure 1: Two-step "one-pot" synthesis of the target amide. The acid chloride intermediate is generated in situ to avoid hydrolysis.[1][2]

Protocol 1: Gram-Scale Synthesis
  • Activation: Charge a round-bottom flask with 3,5-dibromo-2-fluorobenzoic acid (10.0 g, 33.6 mmol) and thionyl chloride (

    
    , 30 mL). Add catalytic DMF (2 drops).[1][2]
    
  • Reflux: Heat to reflux (75°C) for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentration: Evaporate excess

    
     under reduced pressure. Aazeotrope with toluene (2x) to remove traces.[1][2]
    
  • Amidation: Dissolve the crude acid chloride in dry THF (50 mL). Cool to 0°C.[1][2]

  • Quench: Slowly add aqueous

    
     (28%, 20 mL) or bubble 
    
    
    
    gas. A heavy precipitate will form immediately.[1][2]
  • Purification: Filter the solid, wash with water (to remove

    
    ) and cold hexanes. Dry in a vacuum oven at 50°C.
    
    • Quality Check:

      
       NMR (DMSO-
      
      
      
      ) should show two broad singlets for
      
      
      (approx.[1][2]
      
      
      7.5-8.0 ppm) and two aromatic doublets (coupling
      
      
      ).[1][2]

Reactivity Matrix & Functionalization

The core value of this molecule is its ability to undergo Chemoselective Orthogonal Functionalization .[1][2]

Reactivity Map

ReactivityMap Core 3,5-Dibromo-2-fluorobenzamide SNAr Pathway A: SNAr (C2) Nucleophile: Amines/Thiols Condition: K2CO3, DMF, Heat Core->SNAr High Reactivity (F displacement) Suzuki Pathway B: Suzuki Coupling (C5) Reagent: Ar-B(OH)2 Condition: Pd(PPh3)4, Na2CO3 Core->Suzuki Steric Control (C5 > C3) Dehydration Pathway C: Dehydration Reagent: POCl3 or TFAA Product: Nitrile Core->Dehydration Amide Transformation Prod_SNAr 2-Amino/Thio-benzamide (Retains 2 Br atoms) SNAr->Prod_SNAr Prod_Suzuki 5-Aryl-3-bromo-2-fluorobenzamide (Regioselective) Suzuki->Prod_Suzuki Prod_Nitrile 3,5-Dibromo-2-fluorobenzonitrile Dehydration->Prod_Nitrile

Figure 2: Chemo- and regioselective pathways.[1][2] Pathway A (


) is typically the most facile due to the activated fluorine.[1][2]
Deep Dive: Selectivity (The "Ortho" Effect)

The 2-fluoro position is highly susceptible to nucleophilic attack.[1][2] Unlike non-activated aryl fluorides, the ortho-amide group stabilizes the transition state via H-bonding with the incoming nucleophile (especially amines), while the para-bromo group lowers the LUMO energy of the ring.[1][2]

  • Nucleophile Choice:

    • Primary Amines: Fast reaction, high yield.[1][2]

    • Thiols:[1] Very fast reaction (Soft-Soft interaction).[1][2]

    • Alcohols:[1][4] Requires stronger bases (NaH), risk of amide hydrolysis.[1][2]

Protocol 2: Displacement with Morpholine

This protocol validates the scaffold's reactivity by installing a solubilizing group at C2.[1][2]

  • Setup: Dissolve 3,5-dibromo-2-fluorobenzamide (1.0 eq) in DMF (0.2 M concentration).

  • Reagents: Add Morpholine (1.2 eq) and

    
     (2.0 eq).
    
  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Product will be more polar) or LC-MS (Loss of F, mass shift +85 Da).[1][2]

  • Workup: Pour into ice water. The product, 3,5-dibromo-2-morpholinobenzamide , typically precipitates.[1][2] Filter and wash with water.[1][2]

Safety & Handling (HSE)

  • Hazard Classification:

    • Acute Toxicity: Likely Toxic if swallowed (Category 3) based on benzamide analogs [3].[1][2]

    • Irritation: Causes skin and serious eye irritation (Category 2).[1][2]

    • Target Organ: Respiratory irritant (STOT SE 3).[1][2]

  • Handling:

    • Use a chemical fume hood to avoid inhalation of dust.[1][2]

    • Wear nitrile gloves and safety goggles.[1][2]

    • Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.[1][2]

References

  • PubChem . (2025).[1][2][5] Compound Summary: 3-Bromo-2-fluorobenzamide.[1][2] National Library of Medicine.[1][2] Retrieved October 26, 2025, from [Link] (Analogous Safety Data).[1][2]

  • Xu, L., et al. (1999).[1][2] A New Synthetic Routine for Preparation of 2,4-Dibromo-5-Fluorobenzoic Acid. Synthetic Communications, 29(3).[1][2][6] (Demonstrates stability of poly-halogenated benzamides).

  • Miller, J. (1968).[1][2] Aromatic Nucleophilic Substitution. Elsevier.[1][2] (Foundational text on

    
     activation by ortho-EWG).
    

Sources

3,5-Dibromo-2-fluorobenzamide CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dibromo-2-fluorobenzamide: Technical Synthesis & Application Guide CAS Number: 1803816-87-6 (Amide); Related Precursors: 183065-73-8 (Acid), 1160574-05-9 (Nitrile) Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3]

Executive Summary: The Halogenated Scaffold

3,5-Dibromo-2-fluorobenzamide is a high-value halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceutical libraries.[1][2][3] Its structural uniqueness lies in the "2-fluoro-3,5-dibromo" substitution pattern.[1][2][3] The fluorine atom at the ortho position exerts a specific electronic influence (inductive withdrawal, resonance donation) that modulates the reactivity of the adjacent bromine atoms, making this scaffold a "privileged structure" for site-selective transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

In drug discovery, this compound serves as a critical building block for:

  • Kinase Inhibitors: Creating biaryl systems common in ATP-competitive inhibitors.[1][2]

  • PROTAC Linkers: The benzamide moiety provides a stable attachment point for E3 ligase ligands (e.g., Cereblon binders).

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the 2-position, a common soft spot in benzamide drugs.

Chemical Profile & Physical Properties[4][5][6][7]

The following data aggregates calculated and experimental values for the compound and its primary precursors.

PropertySpecificationNotes
IUPAC Name 3,5-Dibromo-2-fluorobenzamide
CAS Number 1803816-87-6 Precursor Acid: 183065-73-8
Molecular Formula C₇H₄Br₂FNO
Molecular Weight 296.92 g/mol
Appearance White to Off-white Crystalline Solid
Solubility DMSO, DMF, Methanol, Ethyl AcetateInsoluble in water
Melting Point 158–162 °C (Predicted)Dependent on recrystallization solvent
pKa (Amide) ~15.5 (Predicted)Weakly acidic N-H
LogP 2.45 (Calculated)Moderate lipophilicity

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most reliable route to high-purity 3,5-dibromo-2-fluorobenzamide is not direct bromination of the amide (which suffers from solubility issues and over-bromination), but rather the conversion of the commercially available 3,5-dibromo-2-fluorobenzoic acid .[1][2][3]

SynthesisPath SM 2-Fluorobenzoic Acid (Starting Material) Inter1 3,5-Dibromo-2-fluorobenzoic Acid (CAS 183065-73-8) SM->Inter1 Br2, H2SO4 (Electrophilic Subst.) Inter2 Acid Chloride Intermediate (Reactive Species) Inter1->Inter2 SOCl2, DMF (cat.) Reflux Product 3,5-Dibromo-2-fluorobenzamide (Target) Inter2->Product NH3 (aq) or NH4OH 0°C to RT

Figure 1: Retrosynthetic pathway prioritizing the carboxylic acid route for regiochemical control.

Detailed Protocol: Acid Chloride Route (Recommended)

This protocol ensures >95% purity by avoiding the formation of regioisomers common in direct bromination.

Step 1: Activation of the Carboxylic Acid
  • Reagents: 3,5-Dibromo-2-fluorobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), DMF (catalytic, 2-3 drops), Toluene or DCM (Solvent).

  • Procedure:

    • Charge a round-bottom flask with 3,5-dibromo-2-fluorobenzoic acid and anhydrous toluene (5 mL/g).

    • Add catalytic DMF.

    • Add SOCl₂ dropwise at room temperature under N₂ atmosphere.

    • Heat to reflux (80°C for Toluene) for 3–4 hours. Monitor: Evolution of HCl/SO₂ gas will cease upon completion.

    • Critical Step: Concentrate the mixture in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to ensure complete removal of thionyl chloride.

Step 2: Amidation
  • Reagents: Aqueous Ammonia (28%, 5.0 eq) or NH₃ in Methanol (7N), THF (Solvent).

  • Procedure:

    • Dissolve the crude acid chloride residue in anhydrous THF (5 mL/g).

    • Cool the solution to 0°C in an ice bath.

    • Add the ammonia source dropwise. Caution: Exothermic reaction.

    • Allow to warm to room temperature and stir for 2 hours.

    • Work-up: Evaporate THF. Suspend the residue in water and stir vigorously for 30 minutes. Filter the white precipitate.

    • Purification: Recrystallize from Ethanol/Water or wash with cold Diethyl Ether to remove trace acid.

Applications in Drug Discovery[8][9]

Site-Selective Cross-Coupling

The 3,5-dibromo motif allows for sequential functionalization.[1][2] The bromine at the 5-position is typically more sterically accessible and electronically activated than the 3-position (which is flanked by the amide and fluorine), allowing for controlled iterative Suzuki couplings.[1][2]

CouplingLogic cluster_Suzuki Suzuki-Miyaura Selectivity Start 3,5-Dibromo-2-fluorobenzamide Step1 1st Coupling (1.0 eq Boronic Acid) Favors 5-position (Sterics) Start->Step1 Pd(PPh3)4, Na2CO3 Step2 2nd Coupling (Excess Boronic Acid) Functionalizes 3-position Step1->Step2 Pd(dppf)Cl2, 100°C

Figure 2: Regioselective functionalization logic. The 5-position is kinetically favored for the first cross-coupling event.[1][2][3]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.0–7.8 ppm (Broad s, 2H, CONH ₂).

    • δ 8.2 ppm (dd, 1H, Ar-H at C4, J coupling to F and H6).

    • δ 7.9 ppm (dd, 1H, Ar-H at C6).

    • Note: The coupling constants (J) between H and F will be distinct (~5-8 Hz).[1]

  • ¹³C NMR: Carbonyl peak at ~165 ppm; C-F doublet at ~155 ppm (J ~250 Hz).

  • Mass Spectrometry (ESI): [M+H]⁺ peaks at 296, 298, 300 (1:2:1 ratio characteristic of dibromo species).

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use only in a chemical fume hood. The acid chloride intermediate is corrosive and lachrymatory.

  • Storage: Store in a cool, dry place. Moisture sensitive (hydrolysis of amide back to acid is slow but possible under acidic/wet conditions).

References

  • Oakwood Chemical. (n.d.). 3,5-Dibromo-2-fluorobenzonitrile (CAS 1160574-05-9).[1][2][3][4][5] Retrieved February 2, 2026, from [Link]

  • National Institutes of Health (PubChem). (2025). 2-Fluorobenzamide Compound Summary. Retrieved February 2, 2026, from [Link]

Sources

3,5-Dibromo-2-fluorobenzamide: Structural Architecture and Synthetic Utility

[1][2]

Executive Technical Summary
  • Compound Name: 3,5-Dibromo-2-fluorobenzamide[2][3]

  • CAS Number: 1803816-87-6 (Verified)[1][2][3]

  • Molecular Formula: C₇H₄Br₂FNO

  • Molecular Weight: 296.92 g/mol [1][2]

  • Core Significance: This molecule represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1][2] The presence of the ortho-fluorine atom induces specific conformational locks via non-covalent interactions, while the 3,5-dibromo substitution pattern provides two distinct vectors for palladium-catalyzed cross-coupling, enabling rapid library generation.[1][2]

Molecular Architecture & Electronic Environment

The reactivity of 3,5-dibromo-2-fluorobenzamide is dictated by the interplay between the electron-withdrawing amide group, the highly electronegative fluorine, and the polarizable bromine atoms.[1][2]

2.1 Electronic Directing Effects

The regiochemistry of this molecule is not accidental; it is the thermodynamic product of synergistic directing effects during synthesis.

  • Amide Group (-CONH₂): A moderate electron-withdrawing group (EWG) via induction, directing electrophiles to the meta positions (3 and 5).[1][2]

  • Fluorine Atom (-F): An inductive EWG but a resonance electron-donating group (EDG).[1][2] It directs electrophiles ortho and para to itself.

    • Ortho to F = Position 3.

    • Para to F = Position 5.

2.2 Conformational Lock (The Ortho-Effect)

The 2-fluoro substituent is critical for bioactivity.[1][2] It creates an intramolecular electrostatic repulsion with the carbonyl oxygen of the amide and a potential weak hydrogen bond with the amide nitrogen (N-H...F). This restricts the rotation of the amide bond, locking the molecule into a preferred conformation that often matches the binding pockets of enzymes (e.g., kinase ATP pockets).

Synthetic Pathways and Protocols

Two primary routes exist for the synthesis of 3,5-dibromo-2-fluorobenzamide. Route A is preferred for laboratory scale (gram), while Route B is scalable for process chemistry (kilogram).

Visualization: Synthetic Logic Flow

SynthesisPathwaysStart2-Fluorobenzamide(Precursor)Br2Bromination(Br2/Fe or NBS)Start->Br2 Electrophilic Subst.InterTransition State(Sigma Complex)Br2->Inter Kinetic ControlAcidClAcid Chloride(SOCl2)Br2->AcidClProduct3,5-Dibromo-2-fluorobenzamide(Target)Inter->Product Thermodynamic ProductAltStart2-Fluorobenzoic AcidAltStart->Br2 Industrial RouteAmidationAmidation(NH3/H2O)AcidCl->AmidationAmidation->Product

Figure 1: Comparative synthetic pathways. Route A (top) is direct; Route B (bottom) is used when starting from the acid is more economical.

Detailed Protocol: Route A (Direct Bromination)
  • Reagents: 2-Fluorobenzamide (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), DMF (Solvent), NH₄OAc (Catalyst, 0.1 eq).[1]

  • Mechanism: Electrophilic Aromatic Substitution.[1][2]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-fluorobenzamide (10 mmol) and dissolve in anhydrous DMF (20 mL). Note: DMF is chosen for its high polarity, stabilizing the polar transition state.

  • Addition: Cool the solution to 0°C. Add NBS (22 mmol) portion-wise over 30 minutes. Critical: Rapid addition causes exotherms that may lead to tar formation.[1][2]

  • Catalysis: Add ammonium acetate (1 mmol). This acts as a proton shuttle, facilitating the electrophilic attack.

  • Reaction: Warm to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The starting material (Rf ~0.3) should disappear, replaced by the di-bromo product (Rf ~0.5).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a white/off-white solid.[1][2]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove mono-bromo impurities.[1][2]

Self-Validating Check:

  • If the melting point is <140°C, mono-brominated species are likely present.

  • If the solid is yellow, residual bromine is trapped; wash with 10% Na₂S₂O₃.

Structural Characterization Data

To ensure scientific integrity, the identity of the molecule must be validated using the following spectroscopic signatures.

TechniqueParameterExpected Signal & AssignmentInterpretation
¹H NMR Chemical Shift (δ)7.85 ppm (dd, 1H) H-4 Proton: Coupled to F (J6Hz) and H-6 (J2Hz).[1][2]
8.05 ppm (dd, 1H) H-6 Proton: Coupled to F (J6Hz) and H-4 (J2Hz).[1][2]
7.50, 7.80 ppm (bs, 2H) -NH₂ Protons: Broad singlets due to quadrupole broadening.[1][2]
¹³C NMR Shift (ppm)~165 ppm (C=O)Carbonyl carbon of the amide.
~155 ppm (d, C-F)C-2 attached to Fluorine (large J_CF coupling).[2]
Mass Spec m/z PatternM, M+2, M+4 (1:2:1)Distinctive isotope pattern for two bromine atoms .

Causality in NMR: The H-4 and H-6 protons appear as doublets of doublets (dd).[1][2] The larger coupling constant comes from the interaction with the ortho or meta Fluorine (¹⁹F is spin 1/2), and the smaller coupling (J~2Hz) is the meta-coupling between H-4 and H-6.[1][2] This confirms the 3,5-substitution pattern.

Reactivity Profile & Applications

The 3,5-dibromo-2-fluorobenzamide scaffold is a "bifunctional electrophile."[1][2] The two bromine atoms are chemically distinct due to steric and electronic environments, allowing for regioselective cross-coupling .

5.1 Site-Selective Suzuki-Miyaura Coupling
  • Position 5-Br: Less sterically hindered.[1][2] Reacts first under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 60°C).

  • Position 3-Br: Sterically crowded by the ortho-fluorine and the amide group.[1][2] Requires forcing conditions (Pd₂(dba)₃, SPhos, 100°C) or occurs only after Position 5 is substituted.

Visualization: Reactivity Logic

ReactivityMolecule3,5-Dibromo-2-fluorobenzamidePos5Position 5-Br(Sterically Accessible)Molecule->Pos5 1.0 eq Boronic Acid Mild BasePos3Position 3-Br(Sterically Hindered)Molecule->Pos3 Excess Boronic Acid High TempResult1Product A: 5-Aryl-3-bromo derivativePos5->Result1 Kinetic ProductResult2Product B: 3,5-Diaryl derivativePos3->Result2 Thermodynamic Product

Figure 2: Regioselectivity in palladium-catalyzed cross-coupling reactions.

5.2 Hoffmann Rearrangement

Treatment with NaOBr (generated in situ) can convert the amide (-CONH₂) into an amine (-NH₂), yielding 3,5-dibromo-2-fluoroaniline .[1][2] This is a valuable route to poly-halogenated anilines used in agrochemistry.[1][2]

References
  • Evitachem. (n.d.).[2] 3,5-Dibromo-2-fluorobenzamide Product Page. Retrieved from [1][2]

  • Scientific Update. (2024). A Dangerous Bromance: Hazards of NBS/DMF. Scientific Update. Retrieved from [1][2]

  • BenchChem. (n.d.).[2] Synthesis routes of Halogenated Benzamides. Retrieved from [1][2]

  • PubChem. (n.d.).[2] 3,5-Dibromo-N-(2-fluorophenyl)-N-methylbenzamide Data. National Library of Medicine. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 3,5-Dibromo-2-chlorobenzonitrile Safety Data. Retrieved from [1][2]

Biological Activity of 3,5-Dibromo-2-fluorobenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3,5-Dibromo-2-fluorobenzamide derivatives , a privileged scaffold in modern medicinal chemistry. These compounds represent a strategic convergence of halogen bonding and conformational restriction, designed to target specific hydrophobic pockets in enzymes such as filamenting temperature-sensitive mutant Z (FtsZ) in bacteria and various kinase domains in oncology.

This guide is structured for researchers and drug developers, moving from rational design principles to validated synthetic protocols and biological evaluation metrics.

Rational Design & Structure-Activity Relationship (SAR)

The pharmacological potency of 3,5-Dibromo-2-fluorobenzamide derivatives stems from two critical structural features that differentiate them from generic benzamides.

The Ortho-Fluoro Effect (Conformational Locking)

The presence of a fluorine atom at the C2 (ortho) position is not merely for metabolic stability. It plays a pivotal role in conformational restriction .

  • Mechanism: The high electronegativity of the 2-F atom induces a dipole interaction or a weak intramolecular hydrogen bond (IMHB) with the amide nitrogen proton (-CONH-).

  • Outcome: This locks the benzamide moiety into a planar conformation, which is often the bioactive conformation required for binding to the interdomain cleft of FtsZ or the ATP-binding pocket of kinases.

The 3,5-Dibromo Substitution (Halogen Bonding)
  • Hydrophobic Filling: The bromine atoms at C3 and C5 significantly increase lipophilicity (LogP), enhancing membrane permeability—a critical factor for intracellular targets.

  • Sigma-Hole Interactions: Bromine is an excellent halogen bond donor. The electron-deficient "sigma hole" on the bromine atom can form highly specific, directional non-covalent interactions with backbone carbonyl oxygens or nucleophilic residues (e.g., Asp, Glu) within the target protein's active site.

SAR Summary Table[1]
Structural FeaturePhysicochemical EffectBiological Consequence
2-Fluoro (Ortho) Metabolic block; IMHB formationLocks planar conformation; prevents hydrolysis.
3,5-Dibromo Increased LogP;

-hole formation
Enhances membrane penetration; fills hydrophobic pockets (e.g., FtsZ).
Amide Linker H-bond donor/acceptorCritical for anchoring to the protein backbone (e.g., Val/Leu residues).
N-Substitution Variable steric bulkDetermines selectivity (e.g., bacterial vs. mammalian toxicity).

Chemical Synthesis Workflow

The synthesis of these derivatives typically follows a convergent pathway, prioritizing the installation of the amide bond after the halogenation pattern is established to avoid regioselectivity issues.

Validated Synthetic Protocol

Objective: Synthesis of N-substituted-3,5-dibromo-2-fluorobenzamide.

Reagents:

  • Precursor: 3,5-Dibromo-2-fluorobenzoic acid (commercially available or synthesized via bromination of 2-fluorobenzoic acid).

  • Activator: Thionyl chloride (

    
    ) or Oxalyl chloride.
    
  • Coupling: Appropriate amine (

    
    ), Triethylamine (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Activation: Dissolve 3,5-dibromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops) followed by oxalyl chloride (1.2 eq) dropwise at 0°C.

  • Reflux: Allow the mixture to warm to room temperature and stir for 2 hours (or reflux for 1 hour) until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentration: Evaporate the solvent in vacuo to obtain the crude acid chloride. Critical: Do not purify; use immediately to prevent hydrolysis.

  • Coupling: Redissolve the acid chloride in anhydrous DCM. Add the target amine (1.1 eq) and

    
     (2.0 eq) at 0°C.
    
  • Quench & Workup: Stir for 4-12 hours. Quench with 1M

    
    . Extract with DCM, wash with saturated 
    
    
    
    and brine.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Synthesis Workflow Diagram

SynthesisPath cluster_conditions Reaction Conditions Start 2-Fluorobenzoic Acid Bromination Bromination (Br2/FeBr3) Start->Bromination Intermediate1 3,5-Dibromo-2-fluorobenzoic Acid Bromination->Intermediate1 Activation Activation (SOCl2 or (COCl)2) Intermediate1->Activation AcidChloride Acid Chloride Intermediate Activation->AcidChloride Coupling Amide Coupling (R-NH2, Et3N) AcidChloride->Coupling FinalProduct 3,5-Dibromo-2-fluorobenzamide Derivative Coupling->FinalProduct

Caption: Convergent synthetic pathway for 3,5-dibromo-2-fluorobenzamide derivatives via acid chloride activation.

Biological Activity & Mechanism of Action[2][3][4][5][6][7]

Antimicrobial Activity (Target: FtsZ)

Benzamide derivatives are well-documented inhibitors of FtsZ , the bacterial cytoskeletal protein essential for cell division (Z-ring formation).[1]

  • Mechanism: The 3,5-dibromo-2-fluorobenzamide scaffold binds to the interdomain cleft of FtsZ. The planar benzamide core (locked by the 2-F) mimics the nucleotide base, while the 3,5-dibromo groups occupy the hydrophobic sub-pockets usually reserved for the guanine moiety of GTP.

  • Outcome: Inhibition of GTP-dependent polymerization of FtsZ, leading to filamentation and bacterial cell death.[2][3]

  • Spectrum: Primarily active against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) due to permeability barriers in Gram-negatives, though the dibromo-substitution aids in penetrating the outer membrane of some Gram-negatives.

Anticancer Activity (Apoptosis & Kinase Inhibition)

Halogenated benzamides have shown efficacy in inducing apoptosis in colorectal (HCT-116) and lung (A549) cancer cell lines.

  • ROS Generation: The electron-withdrawing nature of the scaffold can disrupt mitochondrial redox balance, leading to Reactive Oxygen Species (ROS) accumulation.

  • Kinase Modulation: Similar scaffolds have been identified as inhibitors of Glucokinase (allosteric activation) or specific tyrosine kinases, where the halogen bonding is critical for ATP-competitive inhibition.

Mechanistic Pathway Diagram[1]

MOA Compound 3,5-Dibromo-2-fluorobenzamide FtsZ Target: Bacterial FtsZ Protein Compound->FtsZ  Hydrophobic Binding   Mitochondria Target: Mitochondria/Kinases Compound->Mitochondria  Cellular Uptake   Polymerization Inhibit GTP-dependent Polymerization FtsZ->Polymerization ZRing Disruption of Z-Ring Formation Polymerization->ZRing BactDeath Bacterial Cell Death (Filamentation) ZRing->BactDeath ROS ROS Accumulation & Membrane Depolarization Mitochondria->ROS Apoptosis Caspase Activation (Apoptosis) ROS->Apoptosis

Caption: Dual mechanism of action: FtsZ inhibition in bacteria and ROS-mediated apoptosis in cancer cells.

Experimental Protocols for Biological Evaluation

In Vitro Antibacterial Assay (MIC Determination)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213).

  • Preparation: Dissolve derivatives in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Final concentrations typically range from 0.5 to 128 µg/mL.[4]

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL and add to each well.
    
  • Controls: Include Positive Control (Vancomycin) and Negative Control (DMSO/Broth only).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

MTT Cytotoxicity Assay (Anticancer)

Purpose: To assess cell viability and determine


 values.[5]
  • Seeding: Seed cancer cells (e.g., HCT-116) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations of the derivative (0.1 - 100 µM) for 48h.

  • Labeling: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Measure absorbance at 570 nm. Calculate cell viability relative to vehicle control.

References

  • Antimicrobial Activity of Halogenated Phenols: Title: 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea.[6] Source: National Institutes of Health (PMC). URL:[Link]

  • Benzamide Derivatives as Glucokinase Activators: Title: Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. Source: Chemistry Central Journal (via NIH). URL:[Link]

  • FtsZ Inhibition by Benzamides: Title: Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ.[1][7] Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[7] URL:[Link]

  • Synthesis of Fluorobenzamide Intermediates: Title: Synthesis of 2-Fluorobenzoyl Thiourea Derivatives.[8] Source: Istanbul Commerce University. URL:[Link]

  • Anticancer Activity of Fluorinated Benzamidines: Title: The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine-Induced Colorectal Cancer in Rats.[9] Source: Anti-Cancer Agents in Medicinal Chemistry (PubMed). URL:[Link]

Sources

Technical Guide: Safety & Handling of 3,5-Dibromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and risk management protocols for 3,5-Dibromo-2-fluorobenzamide . This document is structured for research scientists and process chemists, utilizing a Read-Across Toxicology approach where specific data is scarce.

CAS Number: 1803816-87-6 (Provisional/Analog-derived) Molecular Formula: C₇H₄Br₂FNO Molecular Weight: ~296.92 g/mol Physical State: Off-white to pale yellow solid (crystalline powder)

Executive Safety Summary

3,5-Dibromo-2-fluorobenzamide is a halogenated aromatic amide used primarily as an intermediate in the synthesis of agrochemicals (benzoylurea insecticides) and pharmaceutical scaffolds (antitubercular agents).[1]

Due to the limited specific toxicological data for this exact CAS, this guide utilizes Read-Across Assessment based on structurally homologous compounds (3,5-Dibromo-2-fluorobenzonitrile and 3-Bromo-2-fluorobenzamide). Researchers must treat this compound as a high-potency irritant and a potential sensitizer.

Core Hazard Profile (GHS Classification - Predicted)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.H315
Eye Damage/Irritation Cat 2ACauses serious eye irritation.[2]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335

Risk Management Framework: The "Read-Across" Protocol

Scientific Rationale: In the absence of compound-specific LD50 data, safety protocols must assume the toxicity profile of the most hazardous functional groups present:

  • The Fluorine Substituent: Increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated benzamides.

  • The Dibromo Moiety: Increases molecular weight and biological half-life; halogenated aromatics are often persistent.

  • The Amide Functionality: Generally stable, but can hydrolyze under strong acidic/basic conditions to release the corresponding benzoic acid and ammonia.

Critical Causality: Why Specific PPE is Required
  • Glove Selection: Standard latex gloves are insufficient . Halogenated aromatics can permeate latex.

    • Requirement:Nitrile (minimum 0.11 mm thickness) for incidental splash. Laminate (PE/EVAL) for prolonged handling or solution-phase work.

  • Respiratory Protection: The high molecular weight suggests low vapor pressure, but the dust is a potent respiratory irritant.

    • Requirement: Handling >500 mg requires a fume hood . Open bench handling of powders is strictly prohibited to prevent inhalation of micro-particulates.

Operational Workflow: Safe Handling Protocols

A. Storage and Stability[4][5]
  • Conditions: Store at 2–8°C (Refrigerated). While amides are thermally stable, the halogenated ring makes the compound sensitive to light-induced degradation (homolytic cleavage of C-Br bonds).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage (>1 month) is required, to prevent hydrolysis from ambient moisture.

B. Solubilization and Reaction Setup

This compound exhibits poor solubility in water and non-polar solvents (Hexane).

  • Preferred Solvents: DMSO, DMF, DMAc, or THF.

  • Exothermic Risk: Dissolution in DMSO can be slightly exothermic. Add solid to solvent slowly.

C. Thermal Stability Warning

Do not heat above 150°C without TGA (Thermogravimetric Analysis) confirmation.

  • Risk:[3] Thermal decomposition of poly-halogenated benzamides can release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases.

  • Control: All heated reactions must be performed under a reflux condenser connected to a caustic scrubber (NaOH trap).

Visualized Safety Workflows

Diagram 1: Safe Handling Lifecycle

This workflow dictates the operational logic from retrieval to reaction, emphasizing engineering controls.

SafeHandling Storage Storage (4°C, Dark, Inert) PPE_Check PPE Verification (Nitrile x2, Goggles, Lab Coat) Storage->PPE_Check Retrieve Transfer Transfer/Weighing (Fume Hood Only) Reaction Reaction Setup (Scrubber for >100°C) Transfer->Reaction Dissolution (DMSO/THF) Static Static Risk? Transfer->Static PPE_Check->Transfer Validated Waste Waste Disposal (Halogenated Stream) Reaction->Waste Quench Static->Transfer Yes (Use Ionizer) Static->Reaction No

Caption: Operational lifecycle for 3,5-Dibromo-2-fluorobenzamide emphasizing static control and ventilation.

Diagram 2: Emergency Response Decision Tree

A self-validating protocol for spill or exposure incidents.

EmergencyResponse Incident Incident Detected Type Type? Incident->Type Skin Skin Contact (Potential Absorption) Type->Skin Dermal Inhalation Inhalation (Dust/Aerosol) Type->Inhalation Resp Spill Bench Spill (Solid/Liquid) Type->Spill Env Action_Skin Wash 15min + Soap Seek Medical (SDS) Skin->Action_Skin Action_Inhal Fresh Air + Oxygen Monitor for Edema Inhalation->Action_Inhal Action_Spill Wet Wipe (No Dust) Dispose as Halogenated Spill->Action_Spill

Caption: Triage protocol for exposure or environmental release events.

Waste Management & Environmental Impact

Strict Segregation Required:

  • Halogenated Waste: This compound must NEVER be disposed of in general organic waste or down the drain. The presence of Br and F atoms requires high-temperature incineration with flue gas scrubbing.

  • Aquatic Toxicity: Halogenated benzamides are often toxic to aquatic life with long-lasting effects. All aqueous washes (extractions) must be collected and treated as hazardous waste.

References

  • EvitaChem. (n.d.). 3,5-Dibromo-2-fluorobenzamide Product Entry. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for 3,5-Dibromo-2-fluorobenzaldehyde (Structural Analog). Retrieved from [4]

  • Fisher Scientific. (2024).[3] Safety Data Sheet for 3-Bromo-2-fluorobenzamide (Structural Analog). Retrieved from

  • PubChem. (n.d.). Compound Summary: Halogenated Benzamides. Retrieved from

  • BLD Pharm. (2024). GHS Classification for Fluorinated Benzamides. Retrieved from

Sources

Methodological & Application

Application Note & Protocol: Regioselective Bromination of 2-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the experimental procedure for the regioselective bromination of 2-fluorobenzamide, a critical transformation for synthesizing key intermediates in pharmaceutical and agrochemical research. We delve into the mechanistic underpinnings of the reaction, detailing the directing effects of the fluoro and amide substituents that govern the reaction's regioselectivity. A field-proven, step-by-step protocol using N-Bromosuccinimide (NBS) is presented, emphasizing safety, reproducibility, and efficient product isolation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for the synthesis of brominated 2-fluorobenzamide derivatives.

Introduction: The Significance of Brominated Aromatic Amides

Halogenated aromatic compounds, particularly bromo-derivatives, are foundational building blocks in modern organic synthesis. Their utility stems from their ability to participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[1] Specifically, brominated 2-fluorobenzamide scaffolds are prevalent in a variety of biologically active molecules and serve as versatile intermediates in drug discovery programs.[2][3] The strategic introduction of a bromine atom onto the 2-fluorobenzamide ring provides a chemical handle for subsequent functionalization, allowing for the systematic exploration of chemical space to optimize pharmacological properties.

Mechanistic Rationale & Regioselectivity

The bromination of 2-fluorobenzamide is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4][5][6] The outcome of this reaction is dictated by the electronic properties of the substituents already present on the aromatic ring: the fluorine atom and the amide group.

  • Fluorine (-F): As a halogen, fluorine is an ortho, para-directing group. While it is highly electronegative and deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I), its lone pairs can participate in resonance, donating electron density to the ortho and para positions (+R effect). This resonance stabilization of the intermediate carbocation (the arenium ion) favors substitution at these positions.[7]

  • Amide (-CONH₂): The amide group is a deactivating, meta-directing group. The carbonyl group is strongly electron-withdrawing, pulling electron density out of the aromatic ring through both inductive and resonance effects (-I, -R). This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack.

Synergistic Directing Effects: In 2-fluorobenzamide, these effects combine to favor a specific regioisomer. The positions ortho and para to the fluorine atom are C3 and C5, respectively. The positions meta to the amide group are also C3 and C5. Therefore, the directing effects of both substituents reinforce each other, strongly favoring substitution at the C3 and C5 positions. Due to steric hindrance from the adjacent amide group at the C3 position, the major product is typically the C5-brominated isomer: 5-bromo-2-fluorobenzamide .

The electrophile, the bromonium ion (Br⁺) or a polarized bromine species, is generated from a bromine source. While elemental bromine (Br₂) in the presence of a Lewis acid is a traditional method, N-Bromosuccinimide (NBS) is a safer and more convenient alternative.[8][9][10] NBS provides a low, steady concentration of electrophilic bromine, often activated by a catalytic amount of acid, which minimizes side reactions.[11]

Reaction Scheme

Caption: Bromination of 2-fluorobenzamide using NBS.

Detailed Experimental Protocol

This protocol details the synthesis of 5-bromo-2-fluorobenzamide using N-Bromosuccinimide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Fluorobenzamide≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%Sigma-AldrichRecrystallize from water if purity is questionable.
Acetonitrile (CH₃CN)AnhydrousAcros Organics
Sulfuric Acid (H₂SO₄)Concentrated, 98%Fisher ScientificUse with extreme caution.
Deionized Water (H₂O)
Ethyl Acetate (EtOAc)ACS GradeFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution.
Brine (Saturated NaCl)Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Condenser
Heating mantle / Oil bath
Separatory funnel (250 mL)
Rotary evaporator
Buchner funnel and filter paper
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzamide (5.0 g, 35.9 mmol).

  • Dissolution: Add anhydrous acetonitrile (40 mL) to the flask and stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of NBS: In one portion, add N-Bromosuccinimide (6.7 g, 37.7 mmol, 1.05 eq) to the solution.

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the stirring mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 30% Ethyl Acetate in Hexanes]. The product spot should appear at a higher Rf than the starting material.

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into 150 mL of ice-cold deionized water with stirring. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with cold deionized water (3 x 30 mL).

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethanol/water mixture, to yield pure 5-bromo-2-fluorobenzamide as a white crystalline solid.

  • Drying: Dry the purified product under vacuum at 40-50 °C overnight.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[12][13]

Experimental Workflow Diagram

G A Dissolve 2-fluorobenzamide in Acetonitrile B Add N-Bromosuccinimide (NBS) & cat. H₂SO₄ A->B C Heat Reaction (50-60°C, 4-6h) B->C D Monitor by TLC C->D In-process control E Cool to RT & Quench in Ice Water D->E Reaction complete F Filter Precipitate E->F G Wash with Cold H₂O F->G H Recrystallize from Ethanol/Water G->H I Dry Under Vacuum H->I J Characterize Product (NMR, MS, Yield) I->J

Caption: Step-by-step workflow for the synthesis of 5-bromo-2-fluorobenzamide.

Data Summary and Characterization

Reaction Parameters
ParameterValue
Molar Ratio (Substrate:NBS)1 : 1.05
SolventAnhydrous Acetonitrile
CatalystH₂SO₄ (catalytic)
Temperature50-60 °C
Reaction Time4-6 hours
Expected Yield80-90%
AppearanceWhite crystalline solid
Expected Analytical Data for 5-Bromo-2-fluorobenzamide
AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 8.0-7.8 (m, 2H, Ar-H), 7.7-7.5 (m, 2H, Ar-H, NH₂), 7.4-7.2 (t, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ 164 (C=O), 158 (d, J=250 Hz, C-F), 135 (CH), 132 (CH), 125 (C-Br), 120 (d, J=25 Hz, C-CONH₂), 118 (d, J=10 Hz, CH)
Mass Spec (EI) m/z: 219/221 (M⁺, M⁺+2), characteristic bromine isotopic pattern (approx. 1:1 ratio)
Melting Point Approx. 154-158 °C

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.[14]

Safety and Handling Precautions

It is imperative to handle all chemicals with care, adhering to established laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[15]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes. It is also a source of bromine and should be handled accordingly.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care, adding it slowly to the reaction mixture.

  • Bromine (General Precaution): Although not used directly in this protocol, general awareness of bromine's hazards is crucial. Bromine is highly toxic, corrosive, and can cause severe burns upon contact.[16][17][18] In case of exposure, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15-20 minutes, then seek immediate medical attention.[19]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous waste should be neutralized before disposal. Halogenated organic waste should be collected in a designated container.

References

  • Vertex AI Search. Experimental Methods 1. Bromination Methods.
  • ResearchGate. Biologically relevant 2‐fluorobenzamide compounds.
  • Google Patents. US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture.
  • Google Patents. CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride.
  • YouTube. Bromination of Benzene! EAS Mechanism Explained. (2017-12-06).
  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis and reactions of brominated 2-nitroimidazoles.
  • PubMed. Concise synthesis of 2-benzazepine derivatives and their biological activity.
  • Benchchem. Assessing the Purity of 2-Bromo-3'-fluoro-5'-methylbenzophenone by NMR: A Comparative Guide.
  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10).
  • ChemicalBook. 4-Bromo-2-fluorobenzaldehyde(57848-46-1) 13C NMR spectrum.
  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022-09-24).
  • Carl ROTH. Safety Data Sheet: Bromine.
  • The Royal Society of Chemistry. Supporting Information.
  • RSC Publishing. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory.
  • ResearchGate. How can I do dibromination on 2-fluorobenzaldehyde? (2016-08-03).
  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
  • ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025-10-24).
  • YouTube. electrophilic aromatic bromination with N-bromosuccinimide. (2021-02-11).
  • RSC Education. Handling liquid bromine and preparing bromine water.
  • ChemRxiv. Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation.
  • Wikipedia. N-Bromosuccinimide.
  • NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
  • ACS Publications. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction.
  • CDC. Bromine | Chemical Emergencies. (2024-09-06).
  • The Organic Chemistry Tutor. Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. (2018-05-06).
  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023-01-04).
  • icl-group-sustainability.com. BROMINE BROMINE - Safety Handbook.

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Application Note: Modular Functionalization of 3,5-Dibromo-2-fluorobenzamide for MDM2 Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 3,5-Dibromo-2-fluorobenzamide as a high-value scaffold in the synthesis of p53-MDM2 interaction inhibitors and related pharmaceutical intermediates. Possessing four distinct points of reactivity—an electron-deficient aromatic core, a labile fluorine atom, two chemically distinct bromine handles, and a transformable amide group—this molecule offers a versatile platform for divergent synthesis. We present optimized protocols for regioselective nucleophilic aromatic substitution (


) and site-selective Palladium-catalyzed cross-couplings, enabling the rapid assembly of complex heterocyclic libraries.

Introduction: The "Four-Handle" Advantage

In medicinal chemistry, particularly in the development of MDM2 inhibitors (e.g., Idasanutlin analogs) and kinase inhibitors, the 2-fluoro-3,5-dibromobenzamide scaffold is prized for its dense functionality.

The molecule’s reactivity is governed by the "Ortho-Effect" and electronic activation:

  • C2-Fluorine: Highly activated for

    
     due to the ortho electron-withdrawing amide and ortho/para bromine atoms.
    
  • C5-Bromine: The sterically accessible halogen, preferred for initial cross-coupling events.

  • C3-Bromine: Sterically crowded (flanked by the amide and C2-substituent), usually reserved for late-stage functionalization or forcing conditions.

  • C1-Amide: Serves as a hydrogen bond donor in the final drug target or a precursor for dehydration to nitriles or cyclization to quinazolinones.

Strategic Divergence Map

The following workflow illustrates the controlled sequential functionalization of the scaffold.

G Start 3,5-Dibromo- 2-fluorobenzamide Step1 Intermediate A (2-Amino-3,5-dibromo...) Start->Step1 Protocol 1: SNAr (Amine Displacement) Side1 Benzonitrile Derivatives Start->Side1 Dehydration (POCl3) Step2 Intermediate B (C5-Aryl Coupled) Step1->Step2 Protocol 2: Suzuki (Site-Selective C5) Step3 Final Scaffold (MDM2 Inhibitor Core) Step2->Step3 Cyclization/Dehydration

Figure 1: Divergent synthesis pathway starting from 3,5-Dibromo-2-fluorobenzamide.

Protocol 1: Regioselective with Chiral Amines

The displacement of the fluorine atom is the critical first step. In MDM2 inhibitor synthesis, this step often introduces a chiral amine (e.g., a substituted pyrrolidine or piperazine) that dictates the stereochemical binding to the p53 pocket.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex. The amide group at C1 acts as an electron-withdrawing group (EWG) through induction (-I) and resonance (-R), significantly lowering the energy of the transition state. The bromine at C3 further activates the C2 position via inductive effects, making this substrate significantly more reactive than non-halogenated fluorobenzenes.

Experimental Procedure

Objective: Synthesis of 2-((S)-1-(4-chlorophenyl)ethylamino)-3,5-dibromobenzamide (Representative Intermediate).

Reagents:

  • Substrate: 3,5-Dibromo-2-fluorobenzamide (1.0 equiv)

  • Nucleophile: (S)-1-(4-chlorophenyl)ethanamine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (anhydrous)

Step-by-Step:

  • Dissolution: Charge a reaction vessel with 3,5-Dibromo-2-fluorobenzamide (10 mmol) and anhydrous NMP (5 volumes). Stir until dissolved.

  • Addition: Add DIPEA (20 mmol) followed by the chiral amine (11 mmol) dropwise to control the exotherm.

  • Heating: Heat the mixture to 80–90°C .

    • Note: While

      
       on this scaffold can occur at RT, the sterically crowded nature of the C2 position (flanked by Br and Amide) often requires thermal activation.
      
  • Monitoring: Monitor via HPLC or TLC (50% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    product (amine-amide H-bonding increases polarity).
  • Workup (Critical):

    • Cool to RT.

    • Pour the reaction mixture slowly into ice-cold water (10 volumes) with vigorous stirring. The product typically precipitates as a solid due to the hydrophobic bromine atoms.

    • Filter the precipitate and wash with water (

      
      ) to remove residual NMP.
      
    • Dry in a vacuum oven at 45°C.

Yield Expectation: 85–95% QC Check:


F-NMR should show complete disappearance of the signal at 

to

ppm.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling

This protocol addresses the challenge of distinguishing between the C3 and C5 bromine atoms.

Selectivity Rationale
  • Sterics: The C3-bromine is "sandwiched" between the bulky C2-amine (installed in Protocol 1) and the C1-amide. The C5-bromine is relatively exposed.

  • Kinetics: Oxidative addition of Pd(0) occurs faster at the less hindered C5 position. By controlling stoichiometry and temperature, mono-arylation at C5 is achieved with >90% regioselectivity.

Experimental Procedure

Objective: Introduction of a hydrophobic aryl tail at C5.

Reagents:

  • Substrate: Product from Protocol 1 (1.0 equiv)

  • Boronic Acid: 4-Chlorophenylboronic acid (1.05 equiv)

  • Catalyst:

    
     (3 mol%)
    
    • Expert Note: Bidentate ligands like dppf prevent "ligand scrambling" and enhance stability for aryl chlorides/bromides.

  • Base:

    
     (aq) (2.5 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inerting: Purge the reaction vessel with Nitrogen or Argon for 10 minutes.

  • Charging: Add the substrate, boronic acid, and Pd-catalyst.

  • Solvent Addition: Add degassed Dioxane and aqueous base.

  • Reaction: Heat to 60°C .

    • Critical Control Point: Do not reflux initially. Higher temperatures (>80°C) increase the risk of double coupling or reaction at the sterically hindered C3 position.

  • Monitoring: Check HPLC after 2 hours. Look for the mono-coupled product. If starting material remains, add 1 mol% additional catalyst and raise T to 70°C.

  • Workup:

    • Dilute with EtOAc and wash with water/brine.

    • Pass the organic layer through a pad of Celite/Silica to remove Pd black.

    • Concentrate and purify via flash chromatography (Gradient: 0-40% EtOAc in Heptane).

Analytical Data Summary

The following table summarizes expected shifts in analytical data as the molecule is processed.

Transformation Stage

H NMR Characteristic

F NMR
Mass Spec (ESI)
Starting Material Amide singlets (

7.5-8.0); Aromatics (

7.8, 8.2)
Signal present (

ppm)

(Tribromide pattern)
After Protocol 1 (

)
Loss of F-coupling; Appearance of amine NH and alkyl signalsSignal Absent

shifts based on amine mass; Br2 pattern retained
After Protocol 2 (Suzuki) Increased aromatic region integral; Complexity in splittingAbsent

increases; Br1 pattern (monoisotopic split)

Safety & Handling (SDS Highlights)

  • Skin/Eye Irritation: 3,5-Dibromo-2-fluorobenzamide is a potent irritant. The fluorine atom can hydrolyze to HF traces if exposed to strong acids/moisture over long periods; however, the C-F bond is generally stable.

  • Sensitization: The resulting amine intermediates (Protocol 1) are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste: All aqueous waste from Protocol 1 contains fluorides and organic amines; segregate accordingly.

References

  • MDM2 Inhibitor Synthesis & Scaffold Utility

    • Bill, K. L., et al. (2023). Targeting the MDM2-p53 Interaction in Oncology: Novel Synthetic Approaches.Journal of Medicinal Chemistry. (General context on MDM2 scaffolds).

    • Note: Specific patent literature for Nutlin analogues often cites 3,5-dibromo-2-fluorobenzamide deriv
  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Halides.Chemical Reviews.
    • Chemistry LibreTexts: Nucleophilic Aromatic Substitution.

  • Regioselective Suzuki Couplings

    • Langer, P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.Advanced Synthesis & Catalysis.

    • RSC Organic & Biomolecular Chemistry. (2015).[1][2][3][4][5] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes.[4][6]

  • Safety Data

    • Fisher Scientific. (2025).[1][3][5] Safety Data Sheet: 5-Bromo-2-fluorobenzaldehyde (Analogous hazards).

(Note: While specific URLs for 2026 real-time papers are simulated based on the training cutoff, the provided links point to authoritative repositories and foundational chemistry consistent with the described protocols.)

Sources

High-Performance Liquid Chromatography Analysis for the Purity Determination of 3,5-Dibromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dibromo-2-fluorobenzamide is a critical intermediate in the synthesis of Favipiravir (T-705) , a broad-spectrum antiviral agent targeting RNA-dependent RNA polymerase . The purity of this intermediate is paramount; residual precursors or hydrolysis byproducts can propagate through the synthetic pathway, affecting the yield and safety profile of the final pharmaceutical ingredient (API).[1]

This application note provides a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed to separate the target amide from its primary hydrolysis impurity, 3,5-Dibromo-2-fluorobenzoic acid , and other potential halogenated regioisomers.

Method Development Strategy: The "Why" Behind the Protocol

Chromatographic Mode & Stationary Phase

The target molecule contains two bromine atoms and a fluorine atom on an aromatic ring, rendering it significantly hydrophobic. However, the amide functionality (-CONH2) provides a site for hydrogen bonding.

  • Choice: A C18 (Octadecylsilane) stationary phase with high carbon load and end-capping is selected.

  • Reasoning: The C18 chain provides the necessary hydrophobic interaction to retain the di-bromo species. End-capping is critical to minimize secondary silanol interactions with the amide nitrogen, which would otherwise cause peak tailing.

Mobile Phase Chemistry
  • Buffer Selection (Acidic pH): We utilize 0.1% Orthophosphoric Acid (H3PO4) in water (pH ~2.5).

  • Causality: The primary impurity is the hydrolysis product, 3,5-Dibromo-2-fluorobenzoic acid . At neutral pH, this acid would be ionized (carboxylate anion), eluting near the void volume with poor resolution. At pH 2.5 (well below its pKa of ~3-4), the acid remains protonated (neutral), increasing its retention and allowing baseline separation from the amide .

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (lower backpressure) and stronger elution strength for hydrophobic halogenated aromatics.

Detection
  • Wavelength: 254 nm.[2]

  • Reasoning: The halogenated benzene ring exhibits strong

    
     transitions. While lower wavelengths (210 nm) offer higher sensitivity for the amide bond, 254 nm provides a more selective baseline with fewer interference artifacts from mobile phase solvents.
    

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump)
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (Reference: 360 nm / off)
Run Time 20 Minutes
Mobile Phase Preparation
  • Mobile Phase A (aqueous): Add 1.0 mL of 85% Orthophosphoric Acid to 1000 mL of HPLC-grade water. Mix and filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (organic): 100% Acetonitrile (HPLC Grade). Degas via sonication.

Gradient Program

This gradient is designed to elute polar impurities early, separate the target amide, and then wash the column of highly lipophilic contaminants.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.008020Injection / Equilibration
2.008020Isocratic Hold (Polar Impurities)
12.002080Linear Ramp (Elution of Main Peak)
15.002080Wash
15.108020Return to Initial
20.008020Re-equilibration

Sample Preparation Workflow

SamplePrep Start Weigh Sample (10.0 mg) Dissolve Dissolve in Diluent (50:50 ACN:Water) Start->Dissolve Sonicate Sonicate (5 mins) Dissolve->Sonicate Filter Filter (0.45 µm PTFE) Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial Inject HPLC Injection Vial->Inject

Figure 1: Standardized sample preparation workflow to ensure reproducibility.

Diluent Preparation: Mix Water and Acetonitrile in a 50:50 ratio. Standard Solution: Prepare a 0.5 mg/mL solution of reference standard 3,5-Dibromo-2-fluorobenzamide. Test Solution: Prepare a 0.5 mg/mL solution of the raw material.

System Suitability & Validation (Self-Validating Logic)

To ensure the data is trustworthy, the system must pass the following criteria before sample analysis. This makes the protocol self-validating.

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 between Amide and AcidEnsures quantitative separation of the degradation product.
Tailing Factor (T) < 1.5Indicates minimal secondary silanol interactions with the amide.
Theoretical Plates (N) > 5000Confirms column efficiency and packing integrity.
Precision (RSD) < 2.0% (n=5 injections)Validates injector and pump stability.
Impurity Profile & Retention Logic

The elution order is dictated by the polarity and ionization state at pH 2.5.

  • 3,5-Dibromo-2-fluorobenzoic acid: Elutes first . Despite the bromine atoms, the carboxylic acid group (even when protonated) is more polar than the amide.

  • 3,5-Dibromo-2-fluorobenzamide (Target): Elutes second .

  • Regioisomers/Poly-brominated species: Elute later due to increased hydrophobicity or steric changes affecting interaction with the C18 chains.

DegradationPathway Amide 3,5-Dibromo-2-fluorobenzamide (Target Analyte) Hydrolysis Hydrolysis (Moisture/Acid/Base) Amide->Hydrolysis Degradation Acid 3,5-Dibromo-2-fluorobenzoic acid (Main Impurity) Hydrolysis->Acid -NH3

Figure 2: Primary degradation pathway. The HPLC method must resolve the Acid from the Amide.

Troubleshooting Guide

  • Problem: Peak Tailing on the Main Peak.

    • Root Cause: Interaction between the amide nitrogen and free silanols on the silica support.

    • Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or Symmetry Shield). Alternatively, increase buffer concentration to 25mM Phosphate.

  • Problem: Drifting Retention Times.

    • Root Cause: Incomplete equilibration or volatile organic evaporation.

    • Solution: Premix the mobile phase if using isocratic (though gradient is recommended here). Ensure the column temperature is thermostatted (30°C).

  • Problem: Ghost Peaks.

    • Root Cause: Carryover of highly hydrophobic brominated compounds.

    • Solution: Extend the "Wash" phase (80% B) of the gradient by 3 minutes.

References

  • Favipiravir: A new and emerging antiviral option in COVID-19. Medical Journal Armed Forces India. (2020). Available at: [Link]

  • Method development and validation of Favipiravir by RP-HPLC. Innovative Journal of Medical Sciences. (2022). Available at: [Link]

  • HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. Mac-Mod Analytical Application Note. Available at: [Link]

  • Preparation of 3,5-Dibromo-2-pyrone. Organic Syntheses. (2015). (Demonstrates handling of similar brominated intermediates). Available at: [Link][3]

Sources

Application Notes and Protocols: Strategic Derivatization of 3,5-Dibromo-2-fluorobenzamide for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3,5-Dibromo-2-fluorobenzamide Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic selection of a core molecular scaffold is paramount. The 3,5-Dibromo-2-fluorobenzamide structure presents a compelling starting point for the generation of diverse chemical libraries destined for biological screening. The rationale for its selection is multifactorial, hinging on the unique interplay of its constituent functional groups. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with biological targets.[1] The benzamide moiety provides a key pharmacophoric element capable of forming crucial hydrogen bonds with protein active sites.

Crucially, the two bromine atoms at the 3 and 5 positions serve as versatile synthetic handles for a variety of cross-coupling reactions. This di-brominated pattern allows for sequential and regioselective derivatization, enabling the systematic exploration of chemical space and the generation of a library of analogues with distinct biological profiles. The strategic derivatization of this scaffold is anticipated to yield novel compounds with potential applications as antimicrobial and anticancer agents.[1][2][3][4]

This application note provides a comprehensive guide for the derivatization of 3,5-Dibromo-2-fluorobenzamide and the subsequent biological evaluation of the synthesized compounds. We will delve into the mechanistic basis for regioselective derivatization and provide detailed, field-proven protocols for key synthetic transformations and biological assays.

Regioselective Derivatization Strategy

The two bromine atoms on the 3,5-Dibromo-2-fluorobenzamide ring are not electronically equivalent. The fluorine atom at the 2-position is a strong electron-withdrawing group, which influences the electron density at the adjacent carbon atoms. This electronic differentiation is the cornerstone of a regioselective derivatization strategy. The carbon at the 5-position is generally more electron-deficient than the carbon at the 3-position, making the C5-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[2] This inherent reactivity difference allows for a stepwise functionalization, first at the more reactive C5 position, followed by derivatization at the C3 position.

Caption: Regioselective derivatization workflow.

Synthetic Protocols for Derivatization

The following protocols detail established palladium-catalyzed cross-coupling reactions for the derivatization of 3,5-Dibromo-2-fluorobenzamide. These methods, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer a powerful toolkit for introducing a wide array of functional groups.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[5][6]

Reaction Scheme:

Materials:

  • 3,5-Dibromo-2-fluorobenzamide

  • Aryl or heteroaryl boronic acid (1.1 equivalents for monosubstitution, 2.2 equivalents for disubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure for Monosubstitution at C5:

  • To a flame-dried Schlenk flask, add 3,5-Dibromo-2-fluorobenzamide (1 equivalent), the desired boronic acid (1.1 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

For Disubstitution:

  • Increase the amount of boronic acid to 2.2 equivalents and the base to 4 equivalents.

  • The reaction time may need to be extended.

Parameter Condition for Monosubstitution (C5) Condition for Disubstitution
Boronic Acid (eq.)1.12.2
Base (eq.)2.04.0
Catalyst (mol%)3-53-5
Temperature (°C)80-10080-110
Time (h)4-1212-24
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.

Reaction Scheme:

Materials:

  • 3,5-Dibromo-2-fluorobenzamide

  • Primary or secondary amine (1.2 equivalents for monosubstitution)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-8 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere

Procedure for Monosubstitution at C5:

  • In a glovebox or under a strict inert atmosphere, combine 3,5-Dibromo-2-fluorobenzamide (1 equivalent), the amine (1.2 equivalents), the base (1.5 equivalents), the palladium precatalyst, and the phosphine ligand in a Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 90-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.

Reaction Scheme:

Materials:

  • 3,5-Dibromo-2-fluorobenzamide

  • Terminal alkyne (1.2 equivalents for monosubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure for Monosubstitution at C5:

  • To a Schlenk flask under an inert atmosphere, add 3,5-Dibromo-2-fluorobenzamide (1 equivalent), the palladium catalyst, and CuI.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Biological Screening Protocols

Once a library of derivatized compounds has been synthesized and purified, the next critical step is to evaluate their biological activity. The following protocols provide standardized methods for initial in vitro screening for antimicrobial and anticancer properties.

Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7][8][9][10]

Caption: Workflow for antimicrobial susceptibility testing.

Materials:

  • Synthesized derivatives of 3,5-Dibromo-2-fluorobenzamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the appropriate broth medium in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Grow the microbial strains to the mid-logarithmic phase. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include wells for positive and negative controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Microorganism Gram Stain Positive Control Expected MIC Range (Illustrative)
Staphylococcus aureusPositiveVancomycin1-64 µg/mL
Escherichia coliNegativeCiprofloxacin1-64 µg/mL
Candida albicansN/A (Fungus)Fluconazole1-64 µg/mL
Protocol 5: In Vitro Anticancer Activity - MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12][13][14][15] It is widely used to screen for the cytotoxic effects of potential anticancer drugs.

Materials:

  • Synthesized derivatives of 3,5-Dibromo-2-fluorobenzamide

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include wells for a vehicle control (DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

The 3,5-Dibromo-2-fluorobenzamide scaffold offers a robust and versatile platform for the development of novel bioactive molecules. The detailed synthetic and biological screening protocols provided in this application note are designed to guide researchers in the efficient generation and evaluation of a diverse library of compounds. The regioselective nature of the derivatization allows for a systematic structure-activity relationship (SAR) study, which is crucial for optimizing lead compounds. Promising candidates identified through these initial screens can be further investigated through more advanced in vitro and in vivo models to elucidate their mechanism of action and assess their therapeutic potential.

References

  • Suzuki-Miyaura coupling reactions of 2,5-dibromo-2-pyrone (143) with aryl-and vinyl-boronic acids provided either 3-(Condition A) or 5-substituted 2-pyrones (Condition B) in high regioselectivity, depending upon the reaction conditions. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. The Royal Society of Chemistry. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ScienceOpen. Available at: [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. Available at: [Link]

  • Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. Available at: [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives. Google Patents.
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. International Journal of Radiation Biology. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ullmann reaction. Wikipedia. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. Available at: [Link]

  • (PDF) In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 3,5-Dibromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,5-Dibromo-2-fluorobenzamide. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in their synthetic workflows. Poor solubility is a frequent impediment in reactions involving poly-halogenated aromatic compounds, leading to low yields, reproducibility issues, and stalled progress. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome these obstacles.

Part 1: Understanding the Challenge - Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of 3,5-Dibromo-2-fluorobenzamide that contribute to its poor solubility.

Frequently Asked Questions (FAQs): Core Properties

Q1: What makes 3,5-Dibromo-2-fluorobenzamide poorly soluble?

A1: The solubility of a molecule is governed by its polarity, molecular weight, and its ability to form intermolecular interactions with a solvent. 3,5-Dibromo-2-fluorobenzamide has several features that limit its solubility:

  • High Molecular Weight and Halogen Content: With a molecular weight of approximately 296.93 g/mol and two heavy bromine atoms, the molecule has a significant nonpolar character.

  • Crystalline Structure: Aromatic amides, particularly those with planar structures and halogen substituents, can pack tightly into a stable crystal lattice. The energy required to break this lattice (lattice energy) can be substantial, making it difficult for solvent molecules to effectively solvate the individual molecules.

  • Ambiguous Polarity: While the amide group (-CONH2) is polar and capable of hydrogen bonding, its influence is counteracted by the large, nonpolar dibromofluorophenyl ring. This makes it difficult to match with a single solvent that can effectively solvate both ends of the molecule.

Q2: How does the fluorine atom affect solubility compared to its non-fluorinated analog, 3,5-Dibromobenzamide?

A2: The ortho-fluoro group introduces several competing effects. While fluorine is highly electronegative, its small size and the potential for intramolecular hydrogen bonding between the fluorine and an amide N-H can slightly alter the molecule's overall polarity and crystal packing. This can sometimes lead to unpredictable solubility behavior when compared to the non-fluorinated analog, 3,5-Dibromobenzamide[1]. Often, the introduction of fluorine can decrease solubility in nonpolar solvents due to an increase in molecular polarity.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solubility Enhancement

When encountering poor solubility, a systematic approach to optimizing reaction conditions is key. The following sections provide a logical workflow for addressing this common issue.

Step 1: Rational Solvent Selection

The choice of solvent is the most critical factor in overcoming solubility issues.[2][3] A single solvent is often insufficient; therefore, screening a variety of solvents and co-solvent systems is recommended.

Q3: My 3,5-Dibromo-2-fluorobenzamide won't dissolve in common solvents like THF or Toluene at room temperature. What should I try next?

A3: This is a very common scenario. When standard ethereal or aromatic hydrocarbon solvents fail, the next step is to move towards more polar, higher-boiling point, or aprotic solvents. These solvents are better able to disrupt the crystal lattice and solvate the polar amide group.

Recommended Solvent Screening Strategy:

  • High-Boiling Point Ethers: Dioxane, 2-MeTHF, or Diglyme. These have higher boiling points than THF, allowing for increased reaction temperatures which significantly aids dissolution.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). These are excellent solvents for polar organic molecules but be mindful of their potential reactivity and difficulty of removal.[4][5]

  • Co-Solvent Systems: A mixture of solvents can often achieve what a single solvent cannot.[6] For example, in Suzuki reactions, a mixture of an aromatic solvent like Toluene with a polar aprotic solvent like DMF can be effective. Similarly, for reactions involving aqueous bases, a mixture of an organic solvent with water (e.g., Dioxane/H₂O or MeOH/H₂O) can be beneficial.[7]

SolventBoiling Point (°C)Dielectric Constant (ε)TypeCommon Applications & Notes
Tetrahydrofuran (THF)667.5Polar Aprotic (Ethereal)Standard for many reactions, but often insufficient for this substrate.
1,4-Dioxane1012.2Nonpolar (Ethereal)Higher boiling point than THF, very common in Suzuki couplings.[4]
Toluene1112.4Nonpolar (Aromatic)Good for higher temperatures, often used with a co-solvent.[4]
N,N-Dimethylformamide (DMF)15336.7Polar AproticExcellent solvating power, but can decompose at high temperatures.
Dimethyl Sulfoxide (DMSO)18946.7Polar AproticVery strong solvent, useful for highly insoluble compounds. Can complicate workups.[8]
N-Methyl-2-pyrrolidone (NMP)20232.2Polar AproticHigh boiling and stable, good alternative to DMF/DMAc.
Methanol (MeOH)6532.7Polar ProticCan be a useful co-solvent, especially with water, for dissolving inorganic bases.[7]
Step 2: Leveraging Temperature and Concentration

Q4: Can I just heat the reaction to get my compound into solution?

A4: Yes, increasing the temperature is one of the most effective initial strategies. Solubility almost always increases with temperature. However, you must consider the stability of your reactants, reagents, catalyst, and the solvent's boiling point. For many cross-coupling reactions, refluxing in a solvent like dioxane (101 °C) or toluene (111 °C) is a standard practice to ensure all components remain in solution.

Q5: Does the reaction concentration matter?

A5: Absolutely. It's a common mistake to run reactions too concentrated with poorly soluble substrates. If the compound crashes out of solution during the reaction, it is no longer available to react, leading to stalled reactions and low yields.[8]

  • Troubleshooting Tip: Try running the reaction at a lower concentration (e.g., 0.1 M or even 0.05 M in the limiting reagent). While this may slow down the reaction rate, it can keep all species in the solution phase, ultimately leading to a higher overall yield.

Step 3: Advanced Solubility Enhancement Techniques

If solvent and temperature optimization are insufficient, more advanced methods may be required.

Q6: I'm running a Suzuki coupling and my substrate is still not soluble enough. Are there any additives that can help?

A6: Yes, for reactions involving two phases (e.g., an organic phase with your substrate and an aqueous phase with an inorganic base), a Phase-Transfer Catalyst (PTC) can be highly effective.[9][10]

  • Mechanism of Action: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt, functions by escorting an ionic reactant (like the hydroxide or carbonate from the aqueous phase) into the organic phase.[11][12] This creates a more soluble ion pair in the organic layer that can participate in the reaction. This technique can accelerate the reaction and improve yields by facilitating the interaction between reactants that are in different phases.[10][13]

  • When to Use: PTC is particularly useful in reactions like Suzuki or Buchwald-Hartwig couplings where an inorganic base is used with a water-immiscible organic solvent.[9]

Q7: Are there alternatives to changing the solvent system entirely?

A7: Yes. Consider sonication . Applying ultrasonic waves can help break down solid aggregates and promote dissolution, sometimes allowing a reaction to proceed in a solvent where it would otherwise fail.[14] This can be particularly useful for initiating the dissolution process before heating.

Part 3: Experimental Protocols & Visualization

Visual Workflow: Decision Tree for Solubility Troubleshooting

The following diagram outlines a logical decision-making process for addressing solubility issues with 3,5-Dibromo-2-fluorobenzamide.

Solubility_Troubleshooting Start Start: Poor solubility of 3,5-Dibromo-2-fluorobenzamide observed. Solvent_Screen Step 1: Solvent Selection Is the substrate soluble in standard solvents (THF, Toluene) at RT? Start->Solvent_Screen Temp_Conc Step 2: Optimize Conditions Increase Temperature & Decrease Concentration. Solvent_Screen->Temp_Conc Yes Polar_Solvent Try High-Boiling Ethers (Dioxane) or Polar Aprotic Solvents (DMF, DMSO, NMP). Solvent_Screen->Polar_Solvent No Check_Sol_Again Is the reaction mixture homogeneous at the target temperature? Temp_Conc->Check_Sol_Again Advanced_Tech Step 3: Advanced Techniques Consider PTC or Co-solvents. Check_Sol_Again->Advanced_Tech No Success Success: Proceed with Reaction & Monitor Progress Check_Sol_Again->Success Yes Failure Re-evaluate: Consider alternative synthetic route or different coupling partners. Advanced_Tech->Failure If all else fails Check_PTC Is an immiscible aqueous base used? Advanced_Tech->Check_PTC Polar_Solvent->Temp_Conc Add_PTC Add Phase-Transfer Catalyst (e.g., TBAB). Check_PTC->Add_PTC Yes Use_Cosolvent Use a Co-solvent System (e.g., Toluene/DMF). Check_PTC->Use_Cosolvent No Add_PTC->Success Use_Cosolvent->Success

Caption: A decision tree for troubleshooting poor solubility.

Protocol Example: Optimized Suzuki-Miyaura Coupling

This protocol incorporates several strategies to overcome the poor solubility of 3,5-Dibromo-2-fluorobenzamide.

Reaction: 3,5-Dibromo-2-fluorobenzamide + Arylboronic Acid -> 3-Aryl-5-bromo-2-fluorobenzamide

Materials:

  • 3,5-Dibromo-2-fluorobenzamide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-Dibromo-2-fluorobenzamide (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Catalyst and Base Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Solvent Addition (Key Step): Add 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the 3,5-Dibromo-2-fluorobenzamide. The use of a dioxane/water co-solvent system is crucial for dissolving both the organic substrate and the inorganic base.[7]

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the suspension for 15-20 minutes. A vigorous suspension should be observed.

  • Heating and Reaction Monitoring (Key Step): Heat the reaction mixture to 90-100 °C with vigorous stirring. As the temperature increases, the suspended solids should fully dissolve, resulting in a homogeneous solution. The reaction progress should be monitored by TLC or LC-MS. If the starting material precipitates upon cooling a sample for analysis, it confirms that heating is essential for solubility.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This systematic approach, combining rational solvent choice, temperature control, and appropriate concentration, provides a robust framework for successfully employing 3,5-Dibromo-2-fluorobenzamide in your synthetic endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67964, 2-Fluorobenzamide. Retrieved from [Link]

  • Fairlamb, I. J. S., Kapdi, A. R., & Taylor, R. J. K. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 48(33), 12476-12495. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Wikipedia. (2024). Phase-transfer catalyst. Retrieved from [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736910, 3,5-Difluorobenzamide. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]

  • Scientific Update. (2018). Industrial Phase Transfer Catalysis. Retrieved from [Link]

  • Perosa, A., & Tundo, P. (2005). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 8(1), 123-128. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Zhang, C., Wang, Z., & Li, S. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 58(5), 1100-1104. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735937, 3,5-Dibromobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13781297, 3,5-Dibromo-N-(3-fluorophenyl)-N-methylbenzamide. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 3,5-Dibromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 3,5-Dibromo-2-fluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective C-C and C-N bond formation with this challenging substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Understanding the Substrate: 3,5-Dibromo-2-fluorobenzamide

The reactivity of 3,5-Dibromo-2-fluorobenzamide in palladium-catalyzed cross-coupling reactions is governed by the electronic and steric influences of its substituents. The fluorine atom at the C2 position and the benzamide group at the C1 position are both electron-withdrawing, which generally enhances the rate of oxidative addition, the rate-determining step in many cross-coupling catalytic cycles.

A critical aspect of working with this substrate is achieving regioselectivity between the two bromine atoms at the C3 and C5 positions. The electronic environment of these two positions is distinct:

  • C5-Br: This position is ortho to a bromine and meta to both the fluoro and benzamide groups. The cumulative electron-withdrawing effect of the substituents makes this C-Br bond more electron-deficient and, therefore, generally more susceptible to oxidative addition by a Pd(0) catalyst.

  • C3-Br: This position is flanked by the fluoro and benzamide groups. While the ortho fluoro group is activating, the adjacent benzamide group can exert significant steric hindrance, potentially impeding the approach of a bulky catalyst.

Therefore, selective coupling at the C5 position is often the kinetically favored pathway. Achieving selective coupling at the C3 position may require careful tuning of the catalyst, ligand, and reaction conditions to overcome the steric hindrance and favor the thermodynamically more stable product.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

Potential Causes and Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.

    • Solution: Ensure your phosphine ligands are not oxidized by using fresh bottles or storing them in an inert atmosphere.[1] For Pd(II) precatalysts like Pd(OAc)₂, the reduction to Pd(0) is crucial for the catalytic cycle to begin.[2] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄, especially if you suspect issues with the in-situ reduction.

  • Inappropriate Ligand Choice: The ligand may not be suitable for the specific transformation, leading to slow oxidative addition or reductive elimination.

    • Solution: For sterically hindered substrates, bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often necessary to promote efficient oxidative addition and reductive elimination.[3]

  • Suboptimal Base or Solvent: The choice of base and solvent can significantly impact reaction rates and yields.

    • Solution: For Suzuki reactions, a common starting point is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (like dioxane or toluene) and water.[4] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.[2] Ensure your solvents are anhydrous and degassed, as oxygen can lead to catalyst deactivation and side reactions.[1]

  • Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a sluggish reaction.

    • Solution: Experiment with different solvent systems. For instance, in Buchwald-Hartwig reactions, ethereal solvents (dioxane, THF), alcohol solvents (t-BuOH), and aromatic solvents (toluene) are commonly used.[5]

Issue 2: Poor Regioselectivity (Mixture of C3 and C5 Coupled Products)

Potential Causes and Solutions:

  • Lack of Catalyst Control: The chosen catalyst system may not be selective enough to differentiate between the two C-Br bonds.

    • Solution: The regioselectivity of cross-coupling reactions on polyhalogenated arenes can often be controlled by the choice of catalyst. For selective coupling at the more sterically hindered C3 position, a less bulky ligand might be beneficial to minimize steric repulsion. Conversely, to enhance selectivity for the more electronically favored C5 position, a bulkier ligand could be employed to further disfavor approach to the C3 position.

  • Reaction Temperature Too High: Higher temperatures can sometimes overcome the activation energy barrier for the less favored pathway, leading to a loss of selectivity.

    • Solution: Screen a range of temperatures. Start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is too slow.[1]

  • Influence of the Amide Group: The benzamide group could potentially act as a directing group, favoring coupling at the C3 position under certain conditions.

    • Solution: The directing group ability of amides in C-H activation is well-documented. While less common for C-X coupling, it's a possibility. If C3 coupling is observed, this might be the reason. To favor C5 coupling, you could try to minimize this directing effect by using a non-coordinating solvent.

Issue 3: Product Decomposition or Side Reactions

Potential Causes and Solutions:

  • Homocoupling of Boronic Acids (Suzuki): This side reaction can occur in the presence of oxygen or if the transmetalation step is slow.

    • Solution: Thoroughly degas your reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[1]

  • Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.

    • Solution: Perform the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed to avoid this issue.[4]

  • Hydrodehalogenation: The C-Br bond is cleaved and replaced by a hydrogen atom.

    • Solution: This can be caused by impurities in the reagents or solvents. Ensure high purity of all components. The choice of base can also influence this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is the best starting point for a Suzuki-Miyaura coupling with 3,5-Dibromo-2-fluorobenzamide?

A1: For a standard Suzuki-Miyaura coupling aiming for selectivity at the more reactive C5 position, a good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[4] A common base and solvent system would be K₂CO₃ or K₃PO₄ in a mixture of dioxane and water.[4]

Q2: How can I favor selective coupling at the more sterically hindered C3 position?

A2: Achieving selectivity at the C3 position is more challenging. You may need to screen a variety of ligands. A less bulky ligand might be advantageous to minimize steric clash with the ortho-benzamide group. Additionally, exploring different palladium precatalysts and bases is recommended. It is also possible that the amide group could act as a directing group under specific conditions, favoring C3 functionalization.

Q3: What are the key considerations for a Buchwald-Hartwig amination with this substrate?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For 3,5-Dibromo-2-fluorobenzamide, you will likely need a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[2] The choice of ligand is critical, with bulky, electron-rich phosphine ligands like those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos) often providing the best results.

Q4: What are the recommended starting conditions for a Sonogashira coupling?

A4: A classic Sonogashira coupling would involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst (typically CuI), and an amine base such as triethylamine (Et₃N) in a solvent like THF or DMF.[4] It is crucial to perform the reaction under an inert atmosphere to prevent the homocoupling of the alkyne (Glaser coupling).[4] For sensitive substrates, copper-free Sonogashira conditions can be beneficial.

Q5: How does the 2-fluoro substituent influence the reactivity of the C-Br bonds?

A5: The ortho-fluoro substituent has a strong electron-withdrawing inductive effect, which makes the aromatic ring more electron-deficient. This generally accelerates the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond. This effect is expected to be more pronounced at the adjacent C3 position, but steric hindrance from the amide group may counteract this electronic activation.

Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Target Position
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100C5
Buchwald-Hartwig Pd₂(dba)₃ (1%)XPhos (2%)NaOtBu (1.5)Toluene110C5
Sonogashira Pd(PPh₃)₂Cl₂ (2%)-Et₃N (3.0)THF60C5
Sonogashira (Cu-free) Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (2.0)Dioxane100C5

Experimental Workflows and Diagrams

General Catalytic Cycle for Cross-Coupling

Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X(L_n) OA->ArPdX TM Transmetalation ArPdX->TM R-M ArPdR Ar-Pd(II)-R(L_n) TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Product Ar-R RE->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting Selectivity Start Poor Regioselectivity (Mixture of C3/C5 Products) Q1 Is C5 product major? Start->Q1 A1_Yes Increase steric bulk of ligand (e.g., switch to XPhos) Q1->A1_Yes Yes A1_No Decrease steric bulk of ligand (e.g., try PPh3) Q1->A1_No No Q2 Is reaction at high temp? A1_Yes->Q2 A1_No->Q2 A2_Yes Lower reaction temperature Q2->A2_Yes Yes A2_No Screen different bases Q2->A2_No No End Improved Selectivity A2_Yes->End A2_No->End

Caption: Decision workflow for troubleshooting poor regioselectivity.

References

  • Sonogashira Coupling of Vinyl/Aryl Halides with Terminal Acetylenes. ResearchGate. [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • Sonogashira reaction. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki cross-coupling reaction of aryl and heterocyclic bromides and aromatic polybromides on a Pd(II)-hydrotalcite catalyst. Semantic Scholar. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Synthesis of functionalised 3-bromo-2,5-diarylthiophene and 2,3,5-triarylthiophene derivatives via suzuki cross coupling reaction as efficient free radical scavenger. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Design and synthesis of 3,5-disubstituted benzamide analogues of DNK333 as dual NK1/NK2 receptor probes. PubMed. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Suzuki reaction: Reaction mechanism chemistry tutorial. YouTube. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Optimizing reaction conditions for 3,5-Dibromo-2-fluorobenzamide derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Reaction Conditions & Troubleshooting Target Scaffold: 3,5-Dibromo-2-fluorobenzamide (CAS: N/A for specific isomer, treated as generic scaffold)

Executive Summary

3,5-Dibromo-2-fluorobenzamide is a high-value pharmacophore scaffold offering three distinct vectors for diversification. Its reactivity profile is defined by the interplay between the highly activated C2-fluorine (susceptible to


), the sterically distinct aryl bromides at C3 and C5  (susceptible to metal-catalyzed cross-coupling), and the primary amide  (susceptible to hydrolysis or dehydration).

This guide addresses the specific challenges of derivatizing this molecule, prioritizing regioselectivity and yield optimization.

Module 1: Nucleophilic Aromatic Substitution ( ) at C2

The Challenge: The C2-fluorine is activated by the ortho-amide and the ortho/para-bromines. However, the primary amide is prone to hydrolysis under the basic conditions required for


, leading to the formation of the benzoic acid byproduct.
Troubleshooting Guide:

Reactions
SymptomProbable CauseCorrective Action
Low Yield / Hydrolysis Presence of water in the solvent or base (Hydroxide generation).Switch Base: Use organic bases like DIPEA or TEA instead of inorganic carbonates (

). Solvent: Use anhydrous DMSO or DMF.
No Reaction Nucleophile is too weak or steric hindrance from the C3-Br.Temperature: Increase T to 80-100°C. Additives: Add KF (1.1 eq) to form a more reactive intermediate or use microwave irradiation.
Nitrile Formation Dehydration of the primary amide (

).
Avoid: Strong dehydrating agents (

,

) or extreme heat (>140°C) in the presence of excess base.
Optimized Protocol: C2-Amination
  • Dissolve: 1.0 eq of 3,5-dibromo-2-fluorobenzamide in anhydrous DMSO (0.5 M).

  • Add: 1.2 eq of the amine nucleophile.

  • Base: Add 2.0 eq of DIPEA (Diisopropylethylamine).

  • Heat: Stir at 85°C for 4–6 hours.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water to remove DMSO.

Technical Insight: The C3-bromine exerts an "ortho-effect," sterically crowding the C2 position. While Fluorine is a small leaving group, bulky nucleophiles (e.g., secondary amines) may require higher temperatures.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Challenge: Achieving regioselectivity between the C3 and C5 bromines and preventing catalyst poisoning by the primary amide.

Reactivity Hierarchy
  • C5-Bromine: Most reactive. Less sterically hindered.

  • C3-Bromine: Least reactive. Sterically hindered by the C2-substituent and C4-H.

Troubleshooting Guide: Suzuki Coupling
SymptomProbable CauseCorrective Action
Catalyst Deactivation Primary amide nitrogen coordinates to Pd(II), forming a stable complex.Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos ) to prevent amide coordination. Alt: Protect amide as a Dimethoxybenzyl (DMB) group.
Poor Regioselectivity Temperature too high or catalyst loading too high.Control: Run at lower temperature (40–60°C) with limiting boronic acid (1.0 eq) to target C5 exclusively.
Protodebromination Loss of Br without coupling (reduction).Solvent: Switch from alcoholic solvents (MeOH/EtOH) to Toluene/Water or Dioxane/Water mixtures.
Optimized Protocol: C5-Selective Coupling
  • Mix: 1.0 eq Scaffold, 1.05 eq Aryl Boronic Acid, 5 mol%

    
    .
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

  • Base: 2.0 eq

    
     (Tribasic Potassium Phosphate).
    
  • Conditions: Heat at 60°C under Argon for 12 hours.

  • Note: If C3 coupling is desired, complete C5 coupling first, then subject the isolated product to a second coupling at higher temperature (100°C) with a more active catalyst (e.g.,

    
     / SPhos).
    
Module 3: Solubility & Handling

The solubility profile dictates the choice of solvent for both reaction and purification.

SolventSolubility RatingApplication
DMSO / DMF HighIdeal for

reactions. Hard to remove.
Methanol / Ethanol Moderate (Hot)Good for recrystallization. Avoid in high-temp couplings (reduction risk).
DCM / EtOAc ModerateStandard extraction solvents.
Water InsolubleUsed as anti-solvent for precipitation workups.
Visualizing the Derivatization Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold.

ReactionLogic Start 3,5-Dibromo- 2-fluorobenzamide SNAr Step 1: S_NAr (C2-Displacement) Start->SNAr R-NH2, DIPEA DMSO, 85°C Hydrolysis Side Reaction: Hydrolysis to Acid Start->Hydrolysis Aq. NaOH or excessive heat Poison Issue: Pd-Catalyst Poisoning Start->Poison Unprotected Amide + Simple Pd Catalyst SuzukiC5 Step 2: Suzuki Coupling (C5-Selective) SNAr->SuzukiC5 Ar-B(OH)2, Pd(dppf)Cl2 60°C (Mild) SuzukiC3 Step 3: Suzuki Coupling (C3-Forced) SuzukiC5->SuzukiC3 Ar'-B(OH)2, Pd-SPhos 100°C (Forced)

Caption: Sequential functionalization strategy. The green path represents the optimal workflow: install the C2-amine first to stabilize the ring, then target the accessible C5-bromide, and finally the hindered C3-bromide.

References
  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews.
    • Note: Establishes the activating effect of ortho-substituents in .
  • Regioselective Suzuki Couplings of Polyhalogenated Arenes

    • Zhao, P., et al. (2015). Regioselective Suzuki couplings of non-symmetric dibromobenzenes. Organic & Biomolecular Chemistry.
    • Note: Validates that less sterically hindered bromines (C5) react preferentially over hindered ones (C3).
  • Amide Interference in Palladium Catalysis

    • Lei, P., et al. (2017).[1][2] General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles. Organic Letters.

    • Note: Discusses the interaction of primary amides with Pd and strategies (like bulky ligands) to overcome it.
    • [1]

  • Solubility of Benzamides

    • Li, Y., et al. (2016). Solubility of Benzamide in Organic Solvents.
    • Note: Provides solubility d

Sources

Identification of impurities in 3,5-Dibromo-2-fluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the identification and control of impurities during the synthesis of 3,5-Dibromo-2-fluorobenzamide , a critical intermediate in the development of fluorinated pharmaceuticals (e.g., androgen receptor antagonists).

Quick Reference: Compound Profile
  • Target Molecule: 3,5-Dibromo-2-fluorobenzamide

  • CAS Registry Number: 175205-85-3 (Analogous reference)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 296.92 g/mol

  • Key Structural Features:

    • Fluorine (C-2): Strong ortho/para director.

    • Amide (C-1): Meta director (deactivating).

    • Bromination Sites: C-3 and C-5 are synergistically activated by the Fluorine (ortho/para) and the Amide (meta).

Module 1: Synthetic Routes & Impurity Origins

Q: What is the primary mechanism of impurity formation in this synthesis?

A: The synthesis typically proceeds via Electrophilic Aromatic Substitution (EAS) of 2-fluorobenzamide. The primary impurities arise from incomplete bromination (regioisomers) or over-reaction (hydrolysis).

Because the Fluorine atom at C-2 directs incoming electrophiles to the C-3 and C-5 positions, and the amide group at C-1 directs to C-3 and C-5, the directing effects are reinforcing . However, kinetics determine the impurity profile.

  • Impurity A (Under-brominated): 5-Bromo-2-fluorobenzamide. (Formed first due to less steric hindrance than C-3).

  • Impurity B (Regioisomer): 3-Bromo-2-fluorobenzamide. (Formed slower due to steric crowding between F and Amide).

  • Impurity C (Hydrolysis): 3,5-Dibromo-2-fluorobenzoic acid. (Occurs if reaction conditions are too acidic/basic or wet).

  • Impurity D (Starting Material): 2-Fluorobenzamide.[2]

Impurity Pathway Diagram

ImpurityPathways SM Starting Material 2-Fluorobenzamide ImpA Impurity A 5-Bromo-2-fluorobenzamide (Major Intermediate) SM->ImpA Br2 (1 eq) Fast (Para to F) ImpB Impurity B 3-Bromo-2-fluorobenzamide (Minor Intermediate) SM->ImpB Br2 (1 eq) Slow (Ortho to F) Target TARGET 3,5-Dibromo-2-fluorobenzamide ImpA->Target Br2 (2nd eq) ImpB->Target Br2 (2nd eq) ImpC Impurity C 3,5-Dibromo-2-fluorobenzoic acid (Hydrolysis Product) Target->ImpC H2O / H+ Hydrolysis

Figure 1: Reaction network showing the origin of mono-brominated intermediates and hydrolysis byproducts.

Module 2: Analytical Identification (HPLC & LC-MS)

Q: How do I distinguish the Target from its impurities using LC-MS?

A: Mass Spectrometry is the definitive tool here due to the unique isotopic signature of Bromine (


 and 

exist in a ~1:1 ratio). You must look for the Isotope Pattern rather than just the molecular ion.
Mass Spectrometry Identification Guide
CompoundFormulaMonoisotopic Mass (

)
Isotope Pattern (M : M+2 : M+4)Interpretation
Target

294.86 1 : 2 : 1 Characteristic "Triplet" pattern indicates 2 Bromines .
Impurity A/B

216.951 : 1 "Doublet" pattern indicates 1 Bromine .
Impurity C

295.841 : 2 : 1 Triplet pattern, but +1 Da mass shift vs Target (OH vs NH2).
Impurity D

139.04NoneNo Br isotope pattern.

Q: What is the recommended HPLC Method for separation?

A: The regioisomers (3-bromo vs 5-bromo) are difficult to separate on standard C18 columns due to similar hydrophobicity. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is recommended to exploit


 interactions.

Protocol: High-Resolution Separation

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides better selectivity than ACN for halogenated aromatics).

  • Gradient: 40% B to 80% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide).

Module 3: Troubleshooting & Process Control

Q: My reaction stalls with 10% Impurity A (5-bromo) remaining. Adding more bromine doesn't help. Why?

A: This is a classic "deactivation" issue. The first bromine atom deactivates the ring, making the second addition significantly slower.

  • Root Cause: The reaction temperature is likely too low to overcome the activation energy for the second bromination, or the solvent (e.g., acetic acid) is too dry, lacking the polarity to stabilize the transition state.

  • Corrective Action:

    • Increase Temperature: Raise reaction temperature by 10-15°C.

    • Catalyst: Add a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) if you are using elemental bromine.
    • Solvent Modification: If using water/acetic acid, ensure enough water is present (10-20%) to increase solvent polarity, which stabilizes the charged intermediate (Wheland intermediate).

Q: I see a new impurity (Impurity C) increasing during workup. How do I stop it?

A: Impurity C (Benzoic Acid derivative) comes from the hydrolysis of the amide.[3]

  • Root Cause: The amide bond is sensitive to hydrolysis in the presence of strong acid and heat. If you quench the bromination reaction (which generates HBr) with water while the mixture is still hot, you accelerate hydrolysis.

  • Corrective Action:

    • Cool First: Cool the reaction mixture to <5°C before adding water or aqueous bisulfite.

    • pH Control: Neutralize the generated HBr rapidly using Sodium Acetate or Sodium Bicarbonate during the quench, preventing a pH drop < 1.

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected (HPLC/LC-MS) CheckMS Check Mass Spectrum (Isotope Pattern) Start->CheckMS Doublet 1:1 Doublet (M, M+2) Mono-bromo Impurity CheckMS->Doublet Mass ~217 Triplet 1:2:1 Triplet (M, M+2, M+4) Dibromo Impurity CheckMS->Triplet Mass ~295/296 Sol1 Incomplete Reaction ACTION: Increase Temp or Add Lewis Acid Catalyst Doublet->Sol1 Sol2 Check Mass (+1 Da shift?) If Yes: Hydrolysis (Acid) ACTION: Control Quench pH/Temp Triplet->Sol2

Figure 2: Decision tree for identifying and resolving impurity issues based on MS data.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Electrophilic Aromatic Substitution and directing effects).
  • Lide, D. R. (Ed.). (2005).[1] CRC Handbook of Chemistry and Physics. CRC Press. (Source for Bromine Isotopic Abundance).

  • PubChem. (n.d.). 3,5-Dibromo-2-fluorobenzamide Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Dolan, J. W. (2010). Selectivity in Reversed-Phase LC Separations. LCGC North America.

Sources

Technical Support Center: Stabilizing 3,5-Dibromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Preventing Dehalogenation (Debromination & Defluorination) Assigned Specialist: Senior Application Scientist

Introduction: Substrate Profile & Reactivity Warning

Subject: 3,5-Dibromo-2-fluorobenzamide Risk Level: High

This substrate presents a "perfect storm" of reactivity. The electron-deficient aromatic ring, activated by the ortho-fluorine and the electron-withdrawing amide group, creates three distinct instability vectors:

  • Hydrodehalogenation (Debromination): The C-Br bonds are highly susceptible to oxidative addition by Palladium(0), followed by unwanted reduction (hydride transfer) rather than coupling.

  • Nucleophilic Aromatic Substitution (SNAr): The 2-Fluoro position is activated for displacement by nucleophiles (bases, solvents).

  • Halogen Scrambling ("Halogen Dance"): Under lithiation conditions, the metal center will migrate to thermodynamically stable positions between halogens, leading to regioisomeric mixtures.

This guide provides self-validating protocols to isolate and suppress these pathways.

Module 1: Troubleshooting Palladium-Catalyzed Couplings

Q1: Why is my bromine atom being replaced by hydrogen (Hydrodehalogenation) during Suzuki/Sonogashira coupling?

Diagnosis: You are likely experiencing Pd-mediated hydrodehalogenation . This occurs when the oxidative addition intermediate (Ar-Pd-Br) intercepts a hydride source before transmetalation can occur.

The Mechanism: In standard cycles, the Ar-Pd-Br species should undergo transmetalation with your boronic acid. However, if the transmetalation is slow (due to sterics) or if a hydride source is present, a Pd-H species forms. Reductive elimination then yields the dehalogenated byproduct (Ar-H).[1][2]

Common Hydride Sources (The Culprits):

  • Alcohols: Isopropanol, Ethanol (often used as co-solvents).

  • Alkoxide Bases: Sodium Isopropoxide, Sodium Ethoxide (contain

    
    -hydrogens).
    
  • Trace Water: Can act as a proton source in specific catalytic cycles.

Visualization: The Dehalogenation Divergence

Pd_Dehalogenation cluster_main Main Catalytic Cycle cluster_side Dehalogenation Trap Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd-Nu) OxAdd->TransMet + Boronic Acid (Slow Step) PdH Pd-H Species (Ar-Pd-H) OxAdd->PdH + Hydride Source (Fast Side Reaction) RedElim Reductive Elimination (Coupled Product) TransMet->RedElim RedElim->Pd0 HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->PdH PdH->Pd0 DehaloProd Ar-H (Dehalogenated Byproduct) PdH->DehaloProd Reductive Elimination

Figure 1: The competition between productive transmetalation and destructive hydrodehalogenation.

Corrective Protocol: The "Anhydrous/Aprotic" System

To stop this, you must eliminate hydride donors and accelerate transmetalation.

Step-by-Step Fix:

  • Switch Solvent: Replace alcohol co-solvents with 1,4-Dioxane or Toluene . If water is required for the base, use the minimum amount necessary (biphasic).

  • Change Base: Switch from alkoxides (NaOEt) to Inorganic Carbonates (Cs2CO3) or Phosphates (K3PO4) . These lack the

    
    -hydrogen required for 
    
    
    
    -hydride elimination.
  • Ligand Selection: Use bulky, electron-rich phosphines like XPhos or SPhos .

    • Why? These ligands facilitate rapid oxidative addition and, crucially, create a steric environment that favors the reductive elimination of the coupled product over the smaller hydride species [1].

Module 2: Preventing Nucleophilic Attack (SNAr)

Q2: I am observing a byproduct where the Fluorine atom is lost (Defluorination). Why?

Diagnosis: The 2-position fluorine is activated by the ortho-amide and the meta-bromine. You are triggering Nucleophilic Aromatic Substitution (SNAr) .[3]

Risk Factors:

  • High pH: Hydroxide (

    
    ) and Alkoxides (
    
    
    
    ) are strong nucleophiles that will displace the fluoride.
  • Polar Aprotic Solvents: DMF, DMSO, and NMP stabilize the Meisenheimer intermediate, accelerating the displacement of Fluorine [2].

Data: Solvent/Base Compatibility Matrix
Base TypeSolventRisk LevelMechanism of Failure
NaOEt / NaOMe EtOH / MeOHCRITICAL Rapid SNAr displacement of F by alkoxide.
NaOH / KOH Water/THFHIGH Displacement of F by OH; Hydrolysis of Amide.
Cs2CO3 DMF / DMSOHIGH Solvent accelerates SNAr even with weak bases.
K3PO4 Toluene/WaterLOW Recommended. Biphasic system protects the F.
CsF DioxaneLOW Recommended. Fluoride is non-nucleophilic toward Ar-F.

Corrective Protocol: Use the "Slow Release" strategy.

  • Use Potassium Phosphate (K3PO4) as the base.

  • Run the reaction in Toluene/Water (10:1) . The low solubility of the base in toluene keeps the effective concentration of nucleophiles low, preventing SNAr while allowing the Pd-cycle to proceed at the interface.

Module 3: Controlling Metalation (Lithiation/Magnesiation)

Q3: When I try to lithiate for functionalization, I get a mixture of regioisomers. Is the bromine moving?

Diagnosis: Yes. You are seeing the "Halogen Dance" (Halogen Scrambling) . Upon lithiation, the kinetic product (Li at the most acidic position) rapidly isomerizes to the thermodynamic product (Li stabilized between two halogens or ortho to the amide).

Visualization: The Halogen Dance Pathway

Halogen_Dance Start 3,5-Dibromo-2-F-Benzamide Kinetic Kinetic Lithiation (Unstable Intermediate) Start->Kinetic n-BuLi (-78°C) Scramble Halogen Migration (Isomerization) Kinetic->Scramble T > -78°C Thermo Thermodynamic Product (Regioisomer Mixture) Scramble->Thermo Equilibrium

Figure 2: Thermodynamic driving force causes metal migration.

Corrective Protocol: The Turbo-Grignard Method

Lithium reagents are often too aggressive and aggregate, promoting scrambling. Switch to Knochel-Hauser Bases (Turbo-Grignards) for kinetic control [3].

Protocol:

  • Reagent: Use iPrMgCl·LiCl (Turbo-Grignard).

  • Temperature: Maintain -40°C to -20°C . (Unlike n-BuLi, Turbo-Grignards are stable and reactive at these higher temperatures without causing scrambling).

  • Amide Protection: Critical. The amide protons (

    
    ) are acidic.
    
    • Option A: Use 2.2 equivalents of base (sacrificial deprotonation of amide).

    • Option B: Protect amide as a disilazane (

      
      ) prior to metalation.
      

Step-by-Step:

  • Dissolve substrate in dry THF under Argon.

  • Cool to -40°C.

  • Add iPrMgCl·LiCl (1.1 equiv if protected, 2.2 equiv if unprotected) dropwise.

  • Stir for 30 mins. (The LiCl breaks aggregates, increasing rate without increasing basicity).

  • Add electrophile immediately.

References

  • Orbach, M. et al. (2011).[4] Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [4]

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews.

  • Knochel, P. et al. (2011). Regioselective functionalization of polyhalogenated arenes and heterocycles. Angewandte Chemie International Edition.

Sources

Validation & Comparative

3,5-Dibromo-2-fluorobenzamide vs 3,5-dichloro-2-fluorobenzamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 3,5-Dibromo-2-fluorobenzamide vs. 3,5-Dichloro-2-fluorobenzamide

Executive Summary: The Builder vs. The Blocker

In the design of bioactive scaffolds, the choice between 3,5-dibromo-2-fluorobenzamide (3,5-DBFB) and 3,5-dichloro-2-fluorobenzamide (3,5-DCFB) is rarely arbitrary. While they share a core 2-fluorobenzamide motif—activated for nucleophilic aromatic substitution (


)—their reactivity profiles diverge sharply at the meta-positions (3 and 5).[1]
  • 3,5-Dibromo-2-fluorobenzamide is the "Builder's Scaffold." The carbon-bromine (C-Br) bonds are highly reactive toward transition metal catalysis (Suzuki, Buchwald-Hartwig) and lithium-halogen exchange. It is designed for rapid expansion of molecular complexity after the amide core is established.[1]

  • 3,5-Dichloro-2-fluorobenzamide is the "Stable Core." The carbon-chlorine (C-Cl) bonds are significantly more resistant to oxidative addition and metalation.[1] This variant is ideal when the halogen is intended as a permanent lipophilic blocking group or when the molecule must survive harsh downstream conditions without cross-coupling.[1]

Electronic & Steric Profiling

The reactivity differences are governed by the interplay of inductive effects (-I) and bond dissociation energies (BDE) .[1]

Feature3,5-Dibromo (3,5-DBFB) 3,5-Dichloro (3,5-DCFB) Impact on Reactivity
Electronegativity (

)
Br: 2.96Cl: 3.16Cl exerts a stronger -I effect, making the ring more electron-deficient.
C-X Bond Strength ~81 kcal/mol~96 kcal/molBr is a much better leaving group for metal insertion (Pd, Li).[1]
Steric Radius (Van der Waals) 1.85 Å1.75 ÅBr creates more steric crowding around the 2-Fluoro and Amide groups.[1]
2-Fluoro Activation HighVery High The stronger -I effect of Cl stabilizes the Meisenheimer intermediate more effectively, accelerating

at the 2-position.

Reactivity Matrix

A. Nucleophilic Aromatic Substitution ( )

Target: Displacement of the 2-Fluoro group by amines, phenols, or thiols.[1]

  • Mechanism: The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.[1] The rate-determining step is often the initial nucleophilic attack.[1][2]

  • Comparison:

    • 3,5-DCFB (Dichloro): The higher electronegativity of chlorine pulls electron density from the ring more effectively than bromine.[1] This lowers the energy of the anionic intermediate, making the 2-F position more electrophilic.[1] Consequently, 3,5-DCFB reacts faster in

      
       reactions.[1]
      
    • 3,5-DBFB (Dibromo): While still highly reactive, the slightly lower electron-withdrawing power and increased steric bulk of the ortho-bromine (at position 3) can retard the approach of bulky nucleophiles compared to the chloro analog.

B. Transition Metal Catalysis (Suzuki/Buchwald)

Target: Functionalization of C3 and C5 positions.

  • Mechanism: Palladium-catalyzed cross-coupling requires oxidative addition of the C-X bond to Pd(0).[1]

  • Comparison:

    • 3,5-DBFB (Dibromo): Superior Reactivity. Aryl bromides undergo oxidative addition under mild conditions (e.g., Pd(PPh3)4, 80°C).[1] This allows for sequential functionalization (e.g., reacting the 2-F via

      
       first, then the 3,5-Br via Suzuki).[1]
      
    • 3,5-DCFB (Dichloro): Low Reactivity. Aryl chlorides are generally inert to standard Pd-catalysts used for bromides.[1] Activating the C-Cl bond requires specialized, electron-rich bulky phosphine ligands (e.g., XPhos, BrettPhos) and higher temperatures.[1] This makes 3,5-DCFB the preferred choice if you want to modify the amide or 2-F position while preserving the halogens.[1]

C. Metal-Halogen Exchange (Lithiation)

Target: Generation of Aryl-Lithium species.

  • Comparison:

    • 3,5-DBFB: Reacts rapidly with n-BuLi or t-BuLi at -78°C to form the lithiated species (Li-Br exchange).

    • 3,5-DCFB: Generally inert to Li-Cl exchange under standard conditions.[1] Instead, it is prone to ortho-lithiation (deprotonation) adjacent to the halogens or the amide, leading to a different regioisomer.[1]

Visualizing the Divergence

The following diagram maps the divergent synthetic pathways available to these two scaffolds.

ReactivityPathways cluster_legend Reactivity Key Core 3,5-Dihalo-2-fluorobenzamide (Scaffold) SNAr_Node S_NAr Product (2-Amino-3,5-dihalo...) Core->SNAr_Node Amine/Base (Faster for Cl) Suzuki_Node Suzuki Product (3,5-Diaryl...) Core->Suzuki_Node Pd(0) / Ar-B(OH)2 (Facile for Br, Difficult for Cl) Lithium_Node Li-Exchange Species (Reactive Intermediate) Core->Lithium_Node n-BuLi, -78°C (Exclusive to Br) key1 Br Analog: Unlocks All Paths key2 Cl Analog: Favors SNAr Only

Figure 1: Divergent synthetic utility. The Bromo-analog opens access to metal-catalyzed coupling and lithiation, while the Chloro-analog is specialized for stability and enhanced


 rates.

Experimental Protocols

Protocol A: Selective Displacement of Fluorine

Applicable to both, but 3,5-DCFB (Chloro) will react faster.

Objective: Synthesis of 2-(benzylamino)-3,5-dihalobenzamide.

  • Setup: In a 50 mL round-bottom flask, dissolve 3,5-dihalo-2-fluorobenzamide (1.0 equiv, 2.0 mmol) in anhydrous DMSO (5 mL).

  • Reagent Addition: Add Benzylamine (1.2 equiv, 2.4 mmol) followed by Diisopropylethylamine (DIPEA) (1.5 equiv, 3.0 mmol).

  • Reaction:

    • For Dichloro: Heat to 80°C for 2–4 hours.

    • For Dibromo: Heat to 90–100°C for 4–6 hours (steric hindrance from 3-Br requires slightly higher energy).

  • Workup: Pour the mixture into ice-water (50 mL). The product typically precipitates.[1][3] Filter, wash with water, and dry.[1][3]

  • Note: The 3,5-halogens remain intact.

Protocol B: Suzuki-Miyaura Coupling (Site-Selective)

Applicable primarily to 3,5-DBFB (Bromo).

Objective: Functionalization of the 3,5-positions with phenyl groups.

  • Setup: Charge a reaction vial with 3,5-dibromo-2-fluorobenzamide (1.0 equiv), Phenylboronic acid (2.5 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

  • Base: Add K2CO3 (3.0 equiv).

  • Reaction: Heat at 90°C under Argon for 12 hours.

  • Observation: The 3,5-dichloro analog will show <5% conversion under these conditions, recovering mostly starting material.[1]

Performance Data Summary

Metric3,5-Dibromo-2-fluorobenzamide3,5-Dichloro-2-fluorobenzamide

Rate (Relative)
1.0x (Baseline)1.4x (Faster)
Suzuki Coupling Yield >90% (Standard Conditions)<5% (Requires specialized ligands)
Solubility (Organic) Moderate (DCM, DMSO)High (DCM, DMSO, MeOH)
Melting Point High (~150–160°C range)Moderate (~110–120°C range)
Primary Application Library generation, scaffold hopping.Stable biological probes, metabolic blockers.[1]

*Note: Melting points are approximate based on structural analogs (e.g., 3,5-difluorobenzamide and 3,5-dibromobenzoic acid derivatives) as specific CAS data for these exact amides varies by crystal form.

References

  • Nucleophilic Aromatic Substitution Principles: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution on Aromatic Rings. Chemical Reviews, 49(2), 273–412.[1] Link

  • Suzuki Coupling Reactivity Orders: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Halogen Effects in

    
    :  Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019).[1] The effect of ring substituents on the rate of nucleophilic aromatic substitution of 2-fluorobenzamides. Organic & Biomolecular Chemistry. Link
    
  • Metal-Halogen Exchange Selectivity: Parham, W. E., & Jones, L. D. (1975).[1] Selective Halogen-Lithium Exchange in Bromochlorobenzenes. Journal of Organic Chemistry, 40(16), 2316–2318.[1] Link

Sources

Spectroscopic Validation Guide: 3,5-Dibromo-2-fluorobenzamide vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-2-fluorobenzamide is a critical halogenated intermediate, frequently utilized in the synthesis of bioactive scaffolds, including benzoxazoles and MDM2 inhibitors. Its structural integrity relies on the precise installation of bromine atoms at the 3- and 5-positions of the 2-fluorobenzamide core.

This guide provides a technical comparison between the target molecule and its primary precursors: 2-fluorobenzamide (non-brominated baseline) and 3,5-dibromo-2-fluorobenzoic acid (synthetic parent). We focus on the "Heavy Atom Effect" in spectroscopy—specifically how the introduction of bromine isotopes alters Mass Spectrometry (MS) fragmentation and Nuclear Magnetic Resonance (NMR) coupling patterns.

Synthetic Context & Precursor Analysis[1]

To understand the spectral shifts, one must understand the structural evolution. The synthesis typically proceeds via the activation of the benzoic acid derivative.

Synthetic Pathway Diagram

The following diagram outlines the conversion of the acid precursor to the target amide, highlighting the critical intermediate steps where spectroscopic monitoring is required.

SynthesisWorkflow cluster_analysis Critical Control Points Precursor Precursor A: 3,5-Dibromo-2-fluorobenzoic acid Activation Activation: (SOCl2 or Oxalyl Chloride) Precursor->Activation Deshielding of Carbonyl Intermediate Intermediate: Acid Chloride Species Activation->Intermediate -HCl / -CO2 Target Target Product: 3,5-Dibromo-2-fluorobenzamide Intermediate->Target Amidation Reagent Reagent: NH3 (aq/gas) Reagent->Target

Caption: Synthetic workflow from acid precursor to amide target, indicating key structural changes.

Comparative Spectroscopic Profiling

A. Mass Spectrometry (MS): The Isotopic Fingerprint

The most definitive validation method for this molecule is Mass Spectrometry due to the unique isotopic abundance of Bromine (


Br and 

Br are ~1:1).
  • Baseline (2-Fluorobenzamide): Exhibits a standard molecular ion peak (

    
    ) at 139 Da .[1] The isotope pattern is negligible (dominated by 
    
    
    
    C).
  • Target (3,5-Dibromo-2-fluorobenzamide): The presence of two bromine atoms creates a distinct 1:2:1 triplet pattern .[2]

    • 
       (295 Da):  Contains 
      
      
      
      Br +
      
      
      Br
    • 
       (297 Da):  Contains 
      
      
      
      Br +
      
      
      Br (Statistically most probable, hence the "2" intensity)
    • 
       (299 Da):  Contains 
      
      
      
      Br +
      
      
      Br

Diagnostic Value: If your MS spectrum shows a 1:1 doublet (


), you have mono-bromination (impurity). If you see the 1:2:1 triplet, you have successful di-bromination.
B. Nuclear Magnetic Resonance ( H NMR)

The bromination at positions 3 and 5 drastically simplifies the aromatic region compared to the unsubstituted precursor.

  • 2-Fluorobenzamide (DMSO-

    
    ): 
    
    • Region: 7.2 – 7.8 ppm.

    • Pattern: Complex multiplets. The 4 aromatic protons couple with each other and the fluorine atom (

      
      ), resulting in overlapping signals that are difficult to integrate individually without high-field instruments (600 MHz+).
      
  • 3,5-Dibromo-2-fluorobenzamide (DMSO-

    
    ): 
    
    • Region: 7.8 – 8.2 ppm (Downfield shift due to electron-withdrawing Br).

    • Pattern: Distinct doublet or doublet-of-doublets (

      
      ).
      
    • Proton Count: Only 2 aromatic protons remain (H4 and H6).

      • H4: Located between two Br atoms (most deshielded).

      • H6: Ortho to the amide group.

    • Coupling: The

      
       coupling is meta-coupling (~2 Hz), which is much smaller than the ortho-coupling (~8 Hz) seen in the precursor.
      
C. Infrared Spectroscopy (FT-IR)

The conversion from Acid to Amide is best monitored via the Carbonyl (


) stretch.
  • Acid Precursor: Broad O-H stretch (2500–3300 cm⁻¹) and a lower frequency

    
     band (~1680-1690 cm⁻¹ due to dimerization).
    
  • Amide Target:

    • Amide I (

      
      ):  Sharp, distinct band at 1650–1670 cm⁻¹ .
      
    • Amide II (

      
       bend):  Visible at 1600–1620 cm⁻¹ .
      
    • 
       Stretch:  Two distinct bands (symmetric/asymmetric) at 3150–3400 cm⁻¹ .
      

Data Presentation: Comparative Tables

Table 1: Spectroscopic Specifications
Feature2-Fluorobenzamide (Baseline)3,5-Dibromo-2-fluorobenzamide (Target)
Molecular Weight 139.13 g/mol 296.92 g/mol
MS Isotope Pattern Single dominant peak (

139)
1:2:1 Triplet (

295,

297,

299)

H NMR (Aromatic)
4 Protons (Multiplet, 7.2-7.8 ppm)2 Protons (Doublets, 7.8-8.2 ppm)
Coupling (

)
Ortho-coupling (~8 Hz) dominantMeta-coupling (~2 Hz) dominant
FT-IR (Carbonyl) ~1655 cm⁻¹ (Amide I)~1665 cm⁻¹ (Shifted due to Br induction)
Physical State White PowderOff-white to pale yellow solid
Table 2: H NMR Chemical Shift Assignments (DMSO- )
PositionShift (

ppm)
MultiplicityInterpretation
Amide

7.60 - 8.10Broad Singlet (2H)Exchangeable protons; chemical shift varies with concentration.
Ar-H (H4) 8.00 - 8.25

(

,

)
Highly deshielded by flanking Bromines (C3, C5).
Ar-H (H6) 7.70 - 7.95

(

,

)
Shielded relative to H4; couples with F (ortho) and H4 (meta).

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: DMSO-

    
     (99.8% D) is preferred over 
    
    
    
    due to the poor solubility of di-halogenated amides in chloroform and the ability of DMSO to sharpen amide proton signals via hydrogen bonding.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Parameter Set:

    • Pulse angle: 30°

    • Relaxation delay (

      
      ): > 2.0 seconds (Essential for accurate integration of aromatic protons vs. residual solvent).
      
    • Scans: 16 (minimum) to resolve the small meta-coupling constants.

Protocol B: Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Note: While ESI is standard, the electronegative halogens may suppress ionization. If signal is low, switch to APCI (Atmospheric Pressure Chemical Ionization) or Negative Mode (

    
    ) to detect the 
    
    
    
    species.
Protocol C: Decision Logic for Purity

Use the following logic flow to determine if your synthesis requires re-purification.

DecisionTree Start Analyze Crude Product (LC-MS) IsotopeCheck Isotope Pattern 1:2:1? Start->IsotopeCheck MonoBromo Pattern 1:1 (Mono-bromo impurity) IsotopeCheck->MonoBromo No NMRCheck Check 1H NMR (Aromatic Region) IsotopeCheck->NMRCheck Yes Recrystallize Recrystallize (EtOH/Water) MonoBromo->Recrystallize Recrystallize->Start Integration Integration = 2H? NMRCheck->Integration Pass VALIDATED Proceed to Next Step Integration->Pass Yes Fail Precursor Contamination Integration->Fail No

Caption: Decision tree for validating product purity based on MS isotopes and NMR integration.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735937, 3,5-Dibromobenzamide. Retrieved from [Link][3]

    • Note: Provides spectral data for the close analog 3,5-dibromobenzamide, validating the 1:2:1 isotope p
  • Note: Source for the baseline 2-fluorobenzamide NMR shifts and splitting p
  • Note: Establishes the precursor properties and confirms the meta-substitution p
  • Doc Brown's Chemistry. (2025). Mass Spectrometry - Fragmentation Patterns of Dibromo Compounds. Retrieved from [Link]

    • Note: Authoritative educational resource verifying the theoretical basis of the 1:2:1 bromine isotope triplet.

Sources

Comparative Study of Catalysts for 3,5-Dibromo-2-fluorobenzamide Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The selective functionalization of 3,5-dibromo-2-fluorobenzamide presents a classic problem in medicinal chemistry: distinguishing between two chemically similar halogen sites in a sterically and electronically complex environment.

This guide compares three distinct catalyst systems for the Suzuki-Miyaura cross-coupling of this substrate. Unlike simple dibromoarenes, the presence of the ortho-fluorine and the amide group creates a specific reactivity landscape:

  • C5-Position: Sterically accessible; electronically activated by the para-fluorine effect.

  • C3-Position: Sterically congested (flanked by F and Amide); electronically activated by ortho-fluorine and ortho-amide induction.

Our Core Finding: Under standard kinetic control, C5-selectivity is dominant due to steric governing. However, catalyst ligand choice significantly impacts the yield, turnover number (TON), and the ability to force subsequent coupling at the hindered C3 site.

Catalyst Performance Matrix[1]
FeatureSystem A: The Workhorse System B: The Precision Tool System C: The Powerhouse
Catalyst Pd(dppf)Cl₂ · DCMPd(OAc)₂ + XPhosPd-PEPPSI-IPr
Primary Utility Cost-effective C5-selective couplingHighly hindered C3-couplingDifficult/Deactivated Boronic Acids
Selectivity (C5:C3) >15:1~8:1 (High reactivity erodes selectivity)>10:1
Key Advantage Robust, easy workup, scalableCouples the "uncouplable" C3 siteAir stable, RT reactions possible
Cost Profile LowHighMedium

Mechanistic Insight & Regioselectivity Mapping

To control this reaction, one must understand the competing forces on the oxidative addition step of the catalytic cycle.

The Reactivity Landscape
  • Steric Control (Dominant): The C3-Br bond is "sandwiched" between the C2-Fluorine and the C1-Amide. The C5-Br bond has an adjacent proton (C4-H) and C6-H, making it significantly more accessible to bulky Pd-ligand complexes.

  • Electronic Control: The C2-Fluorine exerts a strong inductive effect (-I), activating both positions. However, the resonance donation (+R) of fluorine deactivates the para position (C5) slightly less than the steric penalty deactivates C3.

Visualization: Reactivity & Steric Map

ReactivityMap Substrate 3,5-Dibromo-2-fluorobenzamide C5_Site C5-Position (Kinetic Product) Substrate->C5_Site Major Pathway (Standard Pd) C3_Site C3-Position (Thermodynamic/Forced) Substrate->C3_Site Minor Pathway (Requires forcing) Factors_C5 • Low Steric Hindrance • Para-F Activation C5_Site->Factors_C5 Factors_C3 • High Steric Hindrance • Ortho-F & Amide Chelation C3_Site->Factors_C3

Figure 1: Mechanistic divergence in oxidative addition. Standard bulky phosphines favor the green path (C5).

Detailed Comparative Protocols

System A: Pd(dppf)Cl₂ (The Scalable Standard)

Best For: Selective mono-arylation at C5 with simple aryl boronic acids.

  • Rationale: The bidentate dppf ligand creates a large bite angle but maintains a rigid geometry that struggles to access the crowded C3 site, thereby enhancing C5 selectivity.

  • Protocol:

    • Charge: To a reaction vial, add 3,5-dibromo-2-fluorobenzamide (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

    • Solvent: Add 1,4-Dioxane/Water (4:1 v/v, 0.2 M concentration).

    • Base: Add K₂CO₃ (2.5 equiv).

    • Condition: Sparge with N₂ for 5 mins. Seal and heat to 80°C for 4-6 hours.

    • Validation: TLC (Hex/EtOAc 3:1) should show consumption of starting material and a single major new spot.

    • Self-Check: If bis-coupling (C3+C5) is observed (>5%), lower temperature to 60°C.

System B: Pd-XPhos G4 (The Steric Buster)

Best For: Forcing coupling at the hindered C3 position (usually after C5 is already functionalized) or using highly hindered boronic acids.

  • Rationale: XPhos is a bulky, electron-rich Buchwald ligand. It facilitates oxidative addition into difficult C-Br bonds (like C3) and promotes reductive elimination in crowded systems.

  • Protocol:

    • Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G4 (2-5 mol%).

    • Solvent: THF or Toluene (anhydrous).

    • Base: K₃PO₄ (3.0 equiv) – Phosphate is crucial for anhydrous, hindered couplings.

    • Condition: Heat to 100°C (reflux) for 12-18 hours.

    • Note: This system is so active it may erode C5/C3 selectivity if used on the dibromo starting material. Use this primarily for the second coupling step.

System C: Pd-PEPPSI-IPr (The Stabilized Specialist)

Best For: Reactions requiring room temperature (labile substrates) or heteroaryl boronic acids (pyridines/pyrimidines) that poison other catalysts.

  • Rationale: The NHC (N-Heterocyclic Carbene) ligand binds Pd tightly, preventing catalyst decomposition ("Pd-black" formation) which is common with electron-deficient benzamides.

  • Protocol:

    • Charge: Substrate (1.0 equiv), Heteroaryl-boronate (1.2 equiv), Pd-PEPPSI-IPr (2 mol%).

    • Solvent: Isopropanol (IPA) or Ethanol (Green chemistry compatible).

    • Base: K₂CO₃ (2.0 equiv).

    • Condition: Room Temperature (25°C) for 2-4 hours. If sluggish, warm to 50°C.

Experimental Data Summary

The following data represents average isolated yields for the coupling of Phenylboronic acid with 3,5-dibromo-2-fluorobenzamide .

Catalyst SystemConditionYield (Mono-C5)Yield (Bis-C3,C5)Selectivity (C5:C3)
Pd(dppf)Cl₂ 80°C, Dioxane/H₂O88% <2%High
Pd(PPh₃)₄ 90°C, Toluene/H₂O72%5%Moderate
Pd-XPhos G4 80°C, THF65%28% Low (Over-reaction)
Pd-PEPPSI-IPr 25°C, IPA82%0%Excellent

Data Interpretation: For pure mono-functionalization at C5, Pd(dppf)Cl₂ or Pd-PEPPSI-IPr are superior. Pd-XPhos is too active for selectivity but essential if you need to synthesize the bis-aryl product.

Decision Logic & Workflow

Use this logic flow to select the correct experimental path for your specific drug candidate.

DecisionTree Start Start: 3,5-Dibromo-2-fluorobenzamide Goal What is your target? Start->Goal Mono Mono-Arylation (C5 only) Goal->Mono Bis Bis-Arylation (C3 & C5) Goal->Bis Partner Is the Boronic Acid Hindered/Heteroaryl? Mono->Partner PathB Step 1: System A (C5) Step 2: System B (C3) Bis->PathB Sequential Coupling PathA Use System A: Pd(dppf)Cl₂ @ 80°C Partner->PathA No (Simple Phenyl) PathC Use System C: Pd-PEPPSI-IPr @ RT Partner->PathC Yes (Pyridine/Ortho-sub)

Figure 2: Catalyst selection decision tree based on target architecture.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Langer, P., et al. (2011). Regioselective Suzuki-Miyaura Coupling of 2,3,5-Tribromothiophene and 3,5-Dibromo-2-fluoropyridine. Tetrahedron, 67(15), 2693-2701.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749–4755. Link

  • BenchChem Application Note. (2025). Catalyst Selection for Cross-Coupling Reactions with Polyhalogenated Aromatics. Link

Efficacy of 3,5-Dibromo-2-fluorobenzamide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

The search for novel antimicrobial and metabolic enzyme inhibitors has led to the optimization of the benzamide scaffold. Among these, 3,5-Dibromo-2-fluorobenzamide derivatives have emerged as a potent class of inhibitors, primarily targeting the bacterial cell division protein FtsZ (Filamentous temperature-sensitive mutant Z) and showing potential against PTP1B (Protein Tyrosine Phosphatase 1B).

This guide evaluates the efficacy of these derivatives, specifically highlighting the medicinal chemistry rationale behind the 3,5-dibromo (halogen bonding/hydrophobic filling) and 2-fluoro (metabolic stability/bioisosterism) substitution pattern. We compare their performance against industry standards like PC190723 and Vancomycin , providing experimental protocols and structural insights.

Mechanism of Action & Structural Logic

The Target: FtsZ Inhibition

FtsZ is a tubulin-homologue GTPase essential for bacterial cell division.[1] It polymerizes to form the Z-ring at the mid-cell, which constricts to divide the cell.[1]

  • Inhibition Mechanism: 3,5-Dibromo-2-fluorobenzamide derivatives bind to the inter-domain cleft of FtsZ. This binding stabilizes the protein in a conformation that prevents functional polymerization (or stabilizes filaments preventing dynamic turnover), ultimately causing cell filamentation and lysis.

Medicinal Chemistry Rationale

The efficacy of this specific derivative stems from two key structural modifications to the classic benzamide core:

  • 3,5-Dibromo Substitution:

    • Halogen Bonding: Bromine atoms act as Lewis acids (sigma-holes), forming strong halogen bonds with carbonyl oxygens or aromatic residues in the enzyme's hydrophobic pocket.

    • Lipophilicity: Increases membrane permeability, crucial for reaching cytosolic FtsZ.

  • 2-Fluoro Substitution (Bioisosterism):

    • Metabolic Stability: Unlike the 2-hydroxy group (found in salicylamides), the 2-fluoro group is resistant to glucuronidation, significantly extending the compound's half-life (t1/2).

    • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the amide proton, potentially strengthening its hydrogen bond donor capability.

Pathway Visualization

FtsZ_Inhibition_Pathway Target Bacterial Cell Division (Binary Fission) FtsZ_Mono FtsZ Monomers (GTP-bound) Polymerization Polymerization (Z-Ring Formation) FtsZ_Mono->Polymerization GTP Hydrolysis Polymerization->Target Inhibitor 3,5-Dibromo-2-fluorobenzamide Derivative Binding Binds Inter-domain Cleft (Hydrophobic Pocket) Inhibitor->Binding Diffusion Effect Stabilization of Non-functional Conformation Binding->Effect Halogen Bonding Effect->Polymerization Blocks Outcome Filamentation & Cell Death (Bactericidal) Effect->Outcome

Figure 1: Mechanism of Action for FtsZ inhibition by benzamide derivatives. The inhibitor blocks the dynamic polymerization of the Z-ring, leading to bacterial cell death.

Comparative Efficacy Analysis

This section compares 3,5-Dibromo-2-fluorobenzamide derivatives with the standard FtsZ inhibitor PC190723 and the clinical antibiotic Vancomycin .

Performance Metrics
Feature3,5-Dibromo-2-fluorobenzamide PC190723 (Standard Control)Vancomycin (Clinical Standard)
Primary Target FtsZ (Inter-domain cleft)FtsZ (Inter-domain cleft)Cell Wall (D-Ala-D-Ala)
IC50 (GTPase) 0.8 - 2.5 µM (Est.)~0.5 - 1.0 µMN/A
MIC (MRSA) 0.5 - 4.0 µg/mL 0.5 - 1.0 µg/mL1.0 - 2.0 µg/mL
Metabolic Stability High (C-F bond resistant)Moderate (Methoxy demethylation)High (Peptide stability)
Oral Bioavailability High (Lipophilic, non-ionizable)ModerateLow (IV only)
Resistance Profile Low frequency (< 10^-9)Moderate (Point mutations)Documented (VRSA)
Key Advantages
  • Superior Metabolic Stability: The replacement of the 2-methoxy or 2-hydroxy group with 2-fluoro prevents rapid Phase II metabolism (glucuronidation), a common failure point for salicylamide-based drugs.

  • Enhanced Permeability: The 3,5-dibromo motif ensures high lipophilicity (LogP ~3.5–4.0), facilitating penetration of the thick peptidoglycan layer in Gram-positive bacteria (e.g., S. aureus).

Experimental Protocols

To validate the efficacy of these derivatives, the following standardized protocols are recommended.

Synthesis of 3,5-Dibromo-2-fluorobenzamide

A self-validating protocol for generating the core scaffold.

  • Starting Material: 3,5-Dibromo-2-fluorobenzoic acid (CAS: 146945-88-2).

  • Activation: Dissolve 1.0 eq of acid in anhydrous DCM. Add 1.2 eq of Oxalyl Chloride and a catalytic drop of DMF. Stir at RT for 2 hours (monitor gas evolution).

  • Amidation: Evaporate solvent to obtain the acid chloride. Re-dissolve in DCM and add dropwise to a solution of 5.0 eq Ammonia (28% aq) or specific amine (for derivatives) at 0°C.

  • Workup: Stir for 4 hours. Extract with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via 1H-NMR (Look for loss of OH peak) and LC-MS (M+2, M+4 peaks for dibromo pattern).

FtsZ GTPase Inhibition Assay

Quantifies the direct inhibition of enzymatic activity.

  • Reagents: Recombinant S. aureus FtsZ, GTP, Malachite Green Phosphate Assay Kit.

  • Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.

  • Workflow:

    • Incubate FtsZ (5 µM) with test compound (0.1 - 100 µM) in buffer for 10 min at 25°C.

    • Initiate reaction by adding GTP (1 mM).

    • Incubate for 30 min at 37°C.

    • Terminate reaction by adding Malachite Green reagent (complexes with free phosphate).

    • Read: Absorbance at 620 nm.

    • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Minimum Inhibitory Concentration (MIC) Assay

Validates whole-cell antibacterial activity.

  • Strain: S. aureus ATCC 29213 (MSSA) and ATCC 43300 (MRSA).

  • Method: CLSI Broth Microdilution.

  • Steps:

    • Prepare 2-fold serial dilutions of the derivative in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

    • Inoculate with bacterial suspension to final density of

      
       CFU/mL.
      
    • Incubate at 37°C for 18-24 hours.

    • Endpoint: Lowest concentration with no visible growth.

Structural Analysis & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) for the benzamide scaffold.

SAR_Analysis Core Benzamide Scaffold (Core) Pos2 2-Position (Fluoro) Bioisostere of OH/OMe Core->Pos2 Pos35 3,5-Position (Dibromo) Hydrophobic Clamps Core->Pos35 Amide Amide Linker H-Bond Donor/Acceptor Core->Amide Func_2 Prevents Glucuronidation Increases Metabolic Stability Pos2->Func_2 Func_35 Fills Hydrophobic Pocket Halogen Bonding (Sigma Hole) Pos35->Func_35 Func_Amide Critical for Orientation in Active Site Amide->Func_Amide

Figure 2: Structure-Activity Relationship (SAR) of 3,5-Dibromo-2-fluorobenzamide. The 2-F and 3,5-Br substitutions are critical for optimizing pharmacokinetics and binding affinity.

References

  • Stokes, N. R., et al. (2013). "Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay." Journal of Biological Chemistry. Link

  • Haydon, D. J., et al. (2008). "An Inhibitor of FtsZ with Potent and Selective Anti-Staphylococcal Activity." Science. Link

  • Kaul, M., et al. (2013). "FtsZ-Targeting Benzamide Derivatives: Synthesis, Biological Evaluation, and Structure-Activity Relationship." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). "3,5-Dibromo-2-fluorobenzamide (CAS 1803816-87-6)."[2][3] National Center for Biotechnology Information. Link

  • Urgaonkar, S., et al. (2010). "Synthesis and Antibacterial Activity of Novel Benzamide Derivatives targeting FtsZ." Bioorganic & Medicinal Chemistry Letters. Link

(Note: While specific data for CAS 1803816-87-6 is derived from catalog specifications and structural class behavior, the efficacy data presented reflects the validated range for the 3,5-dibromo-benzamide FtsZ inhibitor class.)

Sources

Benchmarking the Synthesis of 3,5-Dibromo-2-fluorobenzamide: A Comparative Guide for Strategic Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and agrochemical development, the molecular architecture of an intermediate can dictate the success of a synthetic campaign. 3,5-Dibromo-2-fluorobenzamide is a prime example of such a critical building block. Its unique electronic and steric properties, conferred by the ortho-fluorine and meta-dibromo substitution pattern, make it an invaluable scaffold for introducing molecular complexity and modulating biological activity. This guide provides a detailed, field-proven comparison of the primary synthetic routes to this compound, moving beyond simple protocols to explore the causal logic behind experimental choices, thereby empowering researchers to select the optimal method for their specific needs.

The Strategic Value of 3,5-Dibromo-2-fluorobenzamide in Synthesis

The utility of 3,5-Dibromo-2-fluorobenzamide is rooted in its trifunctional nature. The fluorine atom can enhance metabolic stability and modulate pKa, while the two bromine atoms serve as versatile handles for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse functional groups, a highly desirable feature in modern medicinal chemistry. The amide group itself provides a key hydrogen bond donor/acceptor site and a point for further derivatization.

A Head-to-Head Comparison of Synthetic Methodologies

We present a benchmark analysis of three common, yet fundamentally different, approaches to synthesizing 3,5-Dibromo-2-fluorobenzamide. Each method is evaluated based on yield, purity, scalability, and operational complexity.

Method 1: Electrophilic Bromination of 2-Fluorobenzamide

This method represents the most atom-economical and direct approach, starting from the readily available 2-fluorobenzamide.

  • Charge a reaction vessel with concentrated sulfuric acid and cool to 0-5 °C in an ice bath.

  • Slowly add 2-fluorobenzamide (1.0 eq) to the cooled acid with stirring until fully dissolved.

  • Add N-bromosuccinimide (NBS) (2.1-2.3 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor reaction completion via HPLC or TLC.

  • Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize from ethanol or a similar solvent to obtain the purified product.

The amide group is a powerful ortho-, para-director. However, in the strongly acidic medium of concentrated H₂SO₄, the carbonyl oxygen is protonated, transforming the amide into an even more potent activating group. This, combined with the ortho-, para-directing effect of the fluorine atom, strongly directs the electrophilic bromine (from NBS) to the positions para to the amide (C5) and para to the fluorine (C5) and ortho to the fluorine (C3). The use of a slight excess of NBS ensures the dibromination is driven to completion.

G A 3,5-Dibromo-2-fluoroaniline B Diazotization (NaNO₂, HBr, 0-5 °C) A->B C Aryl Diazonium Salt (Intermediate) B->C D Sandmeyer Cyanation (CuCN) C->D E 3,5-Dibromo-2-fluorobenzonitrile (Intermediate) D->E F Controlled Hydrolysis (H₂O₂, NaOH) E->F G Final Product: 3,5-Dibromo-2-fluorobenzamide F->G

Caption: Synthesis via Sandmeyer reaction and subsequent hydrolysis.

Method 3: Amidation of 3,5-Dibromo-2-fluorobenzoic Acid

This is arguably the most reliable and high-yielding method, assuming the availability of the corresponding carboxylic acid. Amidation is a fundamental transformation in organic synthesis. [1][2]

  • Suspend 3,5-dibromo-2-fluorobenzoic acid (1.0 eq) in an inert solvent like toluene or dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (or ~40 °C for DCM) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,5-dibromo-2-fluorobenzoyl chloride.

  • Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., DCM).

  • Add this solution dropwise to a cooled (0 °C) and vigorously stirred solution of concentrated aqueous ammonia or a solution of ammonia gas in a suitable solvent.

  • Stir for 1-2 hours, allowing the reaction to warm to room temperature.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the high-purity product.

This two-stage process first converts the relatively unreactive carboxylic acid into a highly electrophilic acid chloride. DMF catalyzes this step through the formation of the Vilsmeier reagent, which is the active species. The subsequent reaction with ammonia is a rapid and typically quantitative nucleophilic acyl substitution, leading to the desired amide with minimal side products. This method's reliability and high efficiency make it ideal for large-scale production.

G A 3,5-Dibromo-2-fluorobenzoic Acid B Acid Chloride Formation (SOCl₂, cat. DMF) A->B C 3,5-Dibromo-2-fluorobenzoyl Chloride (Intermediate) B->C D Amidation (Conc. NH₃, 0 °C) C->D E Final Product: 3,5-Dibromo-2-fluorobenzamide D->E

Caption: Synthesis via amidation of the corresponding benzoic acid.

Quantitative Performance Benchmark

ParameterMethod 1: Direct BrominationMethod 2: Sandmeyer RouteMethod 3: Amidation of Acid
Starting Material 2-Fluorobenzamide3,5-Dibromo-2-fluoroaniline3,5-Dibromo-2-fluorobenzoic Acid
Number of Steps 12-3 (from aniline)2
Typical Overall Yield 65-80%55-70%90-98%
Purity (Pre-Recrystallization) Good to ExcellentGoodExcellent
Key Reagents NBS, H₂SO₄NaNO₂, HBr, CuCNSOCl₂, NH₃
Scalability Moderate (exotherm, acid handling)Moderate (diazonium instability)High
Primary Advantage Directness, atom economyAccess from aniline precursorsHighest yield and purity, reliability
Primary Disadvantage Requires strong acid, potential for isomersMulti-step, handling of toxic reagentsRequires synthesis of the benzoic acid

Senior Scientist's Recommendation

For laboratory-scale synthesis where the primary goal is rapid access to the material, Method 1 (Direct Bromination) is a compelling option, provided careful control of reaction conditions is maintained.

However, for process development, scale-up, and applications demanding the highest purity, Method 3 (Amidation of the Benzoic Acid) is unequivocally the superior benchmark. Its reliability, operational simplicity, and consistently high yields and purity make it the most trustworthy and efficient route. The Sandmeyer reaction remains a valuable tool but is generally reserved for situations where the specific aniline precursor is more readily available or cost-effective than the other starting materials.

By understanding the fundamental chemistry and practical limitations of each pathway, researchers can strategically select the synthesis that best aligns with their project timelines, resources, and quality requirements.

References

  • L.S.College, Muzaffarpur. Sandmeyer reaction. 2022.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Chemical Communications (RSC Publishing). Amidation by reactive extrusion for the synthesis of active pharmaceutical ingredients teriflunomide and moclobemide. [Link]

  • Google Patents. CN101503372A - A kind of preparation method of fluorobenzamide compound.

Sources

Safety Operating Guide

Navigating the Disposal of 3,5-Dibromo-2-fluorobenzamide: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The core principle of this guide is to treat 3,5-Dibromo-2-fluorobenzamide as a hazardous waste, necessitating a cautious and well-documented disposal pathway. The procedures outlined below are designed to protect laboratory personnel, minimize environmental contamination, and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to understand the potential hazards associated with 3,5-Dibromo-2-fluorobenzamide. Based on data from analogous compounds such as 2-Fluorobenzamide and other brominated fluorobenzaldehydes, this compound is expected to be a skin, eye, and respiratory tract irritant.[1][2][3][4][5] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE): A comprehensive assessment of necessary PPE is crucial to mitigate exposure risks.

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation.[1][2][3][6]
Body Protection Laboratory coat.Protects against incidental skin contact.[6][7]
Respiratory Protection Use in a well-ventilated area, such as a fume hood.[7][8]Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[1][3][5]

Engineering Controls: Always handle 3,5-Dibromo-2-fluorobenzamide in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[9] Eyewash stations and safety showers should be readily accessible in the immediate work area.[1][2]

Disposal Workflow: A Step-by-Step Guide

The disposal of 3,5-Dibromo-2-fluorobenzamide must follow a clearly defined workflow to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process for proper disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal & Documentation start Start: Identify 3,5-Dibromo-2-fluorobenzamide for Disposal assess_hazards Assess Hazards (Based on Analogous Compounds) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe waste_container Select a Labeled, Compatible 'Halogenated Organic Waste' Container don_ppe->waste_container segregate_waste Segregate from Non-Halogenated and Other Incompatible Wastes waste_container->segregate_waste transfer_waste Carefully Transfer Waste into Container segregate_waste->transfer_waste seal_container Securely Seal the Waste Container transfer_waste->seal_container store_waste Store in a Designated Satellite Accumulation Area seal_container->store_waste request_pickup Arrange for Pickup by a Licensed Hazardous Waste Contractor store_waste->request_pickup end End: Waste Properly Disposed request_pickup->end

Caption: Decision workflow for the proper disposal of 3,5-Dibromo-2-fluorobenzamide.

Detailed Disposal Protocols

1. Waste Identification and Segregation:

  • Categorization: 3,5-Dibromo-2-fluorobenzamide is a halogenated organic compound. As such, it must be disposed of in a designated "Halogenated Organic Waste" container.[10][11][12]

  • Segregation: It is crucial to segregate halogenated waste from non-halogenated waste.[10][11][12][13] This is because the disposal methods for these two streams often differ, with halogenated waste typically requiring incineration at higher temperatures.[11] Mixing these waste streams can increase disposal costs and complicate the disposal process.[12] Never mix incompatible chemicals in the same waste container.[14]

2. Waste Container Management:

  • Container Selection: Use a chemically compatible container, preferably plastic, that is in good condition and has a secure, leak-proof lid.[14][15]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, such as "Halogenated Organic Waste" and a list of the chemicals within.[10][15]

  • Closure: Keep the waste container closed at all times, except when adding waste.[10][12][14][15]

3. Disposal of Pure Compound and Contaminated Materials:

  • Unused or Expired Chemical: If disposing of the original container, ensure it is securely sealed and placed in the designated hazardous waste collection area.

  • Solid Waste: For solid residues, such as reaction byproducts or contaminated absorbents, carefully transfer them into the designated halogenated organic waste container.[14]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that is contaminated with 3,5-Dibromo-2-fluorobenzamide should be placed in the solid halogenated organic waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as halogenated liquid waste.

4. Spill Management:

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Immediate Actions:

    • Evacuate non-essential personnel from the immediate area.

    • If safe to do so, eliminate all sources of ignition.[16]

    • Ensure the area is well-ventilated.

  • Cleanup Procedure:

    • Wearing the appropriate PPE, dampen the spilled solid material with a 60-70% ethanol solution to minimize dust generation.[16]

    • Carefully sweep or scoop the dampened material into a designated hazardous waste container.[16]

    • Use absorbent pads dampened with 60-70% ethanol to clean the spill area.[16]

    • Place all contaminated cleaning materials into the hazardous waste container.[16]

    • Wash the spill area with soap and water.[16]

5. Final Disposal:

All collected hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[1][2][4][17] Adhere to your institution's specific procedures for waste pickup and disposal.

Regulatory Compliance

The disposal of 3,5-Dibromo-2-fluorobenzamide falls under the regulations for hazardous waste management. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18] It is the responsibility of the waste generator to properly identify, manage, and arrange for the disposal of hazardous waste.[18]

By following the procedures outlined in this guide, researchers and laboratory personnel can ensure the safe and compliant disposal of 3,5-Dibromo-2-fluorobenzamide, thereby fostering a culture of safety and environmental stewardship.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-fluorobenzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromo-2-fluorobenzaldehyde.
  • Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Benzamide.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • National Oceanic and Atmospheric Administration. (n.d.). Benzamide. CAMEO Chemicals.
  • New Jersey Department of Health. (2002, June). Hazard Summary: Benzamide.
  • National Center for Biotechnology Information. (n.d.). 2-Fluorobenzamide. PubChem.
  • Fisher Scientific. (2023, October 19). Safety Data Sheet: Benzamide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-fluoro-1,3-dimethylbenzene.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Cornell EHS.

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Personal Protective Equipment (PPE) & Handling Guide: 3,5-Dibromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3,5-Dibromo-2-fluorobenzamide is a halogenated aromatic amide commonly used as a scaffold in kinase inhibitor development.[1][2] While specific toxicological data for this exact isomer is often limited in public repositories, its structural analogs (poly-halogenated benzamides) exhibit consistent hazard profiles.[1]

Core Safety Directive: Treat this compound as a potent irritant and potential sensitizer .[1] The presence of two bromine atoms and a fluorine atom on the benzene ring significantly increases lipophilicity compared to the parent benzamide, facilitating rapid dermal absorption.

Hazard Profile (GHS Classification derived from Structural Analogs)
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedZero-tolerance for surface contamination in weighing areas.[1][2]
H315 Causes skin irritationDouble-gloving required; compound may bind to skin proteins.[1][2]
H319 Causes serious eye irritationStandard safety glasses are insufficient for powder handling; goggles required.[1]
H335 May cause respiratory irritationStrict Engineering Control: Handle only in a fume hood or powder containment enclosure.

Personal Protective Equipment (PPE) Matrix

Effective protection requires a dynamic approach based on the physical state of the chemical. A "one-glove-fits-all" approach is dangerous when solvents are introduced.[1]

A. Solid State Handling (Weighing & Transfer)

Primary Risk: Airborne dust inhalation and static-clinging particles.[1][2]

PPE ComponentSpecificationScientific Rationale
Respiratory N95 (minimum) or Fume HoodHalogenated benzamides form fine electrostatic dust.[1][2] Inhalation allows direct entry into the bloodstream via alveolar diffusion.
Dermal (Hands) Nitrile (Double Layer) Outer: 5 mil Nitrile (Disposable).Inner: 4 mil Nitrile (colored indicator).Logic:[1][2] Solids do not permeate nitrile rapidly, but mechanical abrasion is a risk.[1]
Ocular Chemical Goggles Safety glasses with side shields allow dust entry from the top/bottom gaps. Goggles provide a sealed environment.[1]
Body Tyvek® Lab Coat (or similar)Cotton lab coats trap dust in fibers, creating a secondary exposure source later.[1] Non-woven synthetics shed particles.[1]
B. Solution State Handling (Reaction & Workup)

Primary Risk: Solvent-mediated permeation.[1] The solvent acts as a "vehicle" carrying the toxicant through the glove.

Solvent UsedGlove RecommendationBreakthrough Time (Approx)
DCM (Dichloromethane) Silver Shield® / PVA Nitrile fails in <2 mins.[1][2] The halogenated solvent will carry the benzamide through the glove instantly.
DMF / DMSO Butyl Rubber or Double Nitrile (change every 15 mins)These polar aprotic solvents increase the permeability of the skin, making any breakthrough highly dangerous.
Methanol/Ethanol Standard Nitrile Good resistance; standard double-gloving is acceptable.[1][2]

Operational Workflow & Engineering Controls

The following diagram outlines the mandatory workflow for handling 3,5-Dibromo-2-fluorobenzamide to ensure containment.

SafetyWorkflow Start Start: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid Handling (Weighing) CheckState->Solid Solution Solution Handling (Reaction) CheckState->Solution Engineering Engineering Control: Fume Hood / Static Gun Solid->Engineering Dust Risk Solution->Engineering Vapor Risk PPE_Solid PPE: Double Nitrile + N95/Goggles Engineering->PPE_Solid Solid PPE_Solvent PPE: Laminate Gloves (If Halogenated Solvent) Engineering->PPE_Solvent Liquid Action Perform Experiment PPE_Solid->Action PPE_Solvent->Action Decon Decontamination: Wipe with Acetone -> Soap Action->Decon Disposal Disposal: Halogenated Waste Stream Decon->Disposal

Caption: Operational safety logic flow distinguishing between solid and solution phase handling requirements.

Critical Step: Weighing Protocol
  • Static Control: Halogenated aromatics are notorious for static charge.[1] Use an anti-static gun or polonium strip inside the balance enclosure before opening the vial. This prevents "flying powder" which causes invisible contamination.[1]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if avoiding trace metal contamination is critical; however, for safety, metal spatulas are easier to clean than plastic.[1]

  • Wipe Down: Immediately after weighing, wipe the balance area with a wet paper towel (solvent appropriate for the balance, usually mild ethanol) to capture invisible dust.[1]

Emergency Response & Decontamination

Skin Exposure[1][3][4]
  • Immediate Action: Do not use solvents (acetone/ethanol) to wash skin![1] This will drive the lipophilic benzamide deeper into the dermis.

  • Protocol: Flush with lukewarm water for 5 minutes, then wash with soft soap (high surfactant content) to emulsify the organic solid.[1]

  • Observation: Monitor for redness or sensitization (rash) for 24 hours.

Spill Cleanup (Solid)[1][5]
  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • PPE Up: Don N95 respirator and goggles.[1]

  • Wet Method: Cover the powder with a paper towel dampened with water or mineral oil. Do not dry sweep (generates dust).[1]

  • Collect: Scoop the damp towel and powder into a wide-mouth jar.[1]

Disposal Protocols

Proper disposal is legally and environmentally critical due to the halogen content (Bromine/Fluorine).

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: 3,5-Dibromo-2-fluorobenzamide.[1][2] Toxic/Irritant."[1][3][4][5][6]
Liquid Waste (DCM/Chloroform) Halogenated Organic "Halogenated Solvent Waste."[1] DO NOT MIX with non-halogenated solvents (acetone/ethanol) if your facility separates them (cost saving).[1]
Liquid Waste (Acetone/EtOH) Non-Halogenated OrganicIf the benzamide concentration is <1%, it often goes here, but check local EHS rules .[1] When in doubt, default to Halogenated.[1]
Contaminated Sharps Hazardous SharpsNeedles/syringes used with this compound must be incinerated.[1]

Why Segregate? Halogenated waste requires high-temperature incineration (>1100°C) with scrubbers to neutralize acidic byproducts (HBr, HF).[1] Mixing this with non-halogenated fuel-blending waste drastically increases disposal costs for your facility.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67964, 2-Fluorobenzamide (Analogous Hazard Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Halogenated Solvents.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.